Potassium diphosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrapotassium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLIXPGLDDLTM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4P2O7, K4O7P2 | |
| Record name | TETRAPOTASSIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036446 | |
| Record name | Potassium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER. | |
| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diphosphoric acid, potassium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TETRAPOTASSIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Tetrapotassium pyrophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good) | |
| Record name | TETRAPOTASSIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7320-34-5, 10124-52-4 | |
| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diphosphoric acid, tetrapotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, potassium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphosphoric acid, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrapotassium pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9W4019H5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1090 °C | |
| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis and Manufacturing Methodologies of Potassium Pyrophosphate
Industrial Production Routes
Industrially, potassium pyrophosphate is predominantly synthesized via two main routes: the neutralization and calcination of phosphate (B84403) salts and the direct reaction involving pyrophosphoric acid.
Neutralization and Calcination Method
This is the most common and traditional method for the large-scale production of potassium pyrophosphate. google.com It involves a two-step process: first, the neutralization of phosphoric acid with a potassium source to form dipotassium (B57713) hydrogen phosphate (K₂HPO₄), followed by a high-temperature calcination step to induce polymerization into potassium pyrophosphate. chemdad.comatamanchemicals.com
The fundamental chemistry of this method involves two sequential reactions.
Neutralization: Phosphoric acid (H₃PO₄) is reacted with potassium hydroxide (B78521) (KOH) in a carefully controlled neutralization reaction. The stoichiometric ratio for this step is typically 1 mole of phosphoric acid to 2 moles of potassium hydroxide. chemdad.comechemi.com This reaction is exothermic and yields dipotassium hydrogen phosphate and water. echemi.comreddit.com
Reaction: H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O chemdad.com
Calcination (Thermal Condensation): The dipotassium hydrogen phosphate obtained from the neutralization step is then subjected to high temperatures. This process, known as calcination or thermal polymerization, drives off a molecule of water from two molecules of dipotassium hydrogen phosphate, forming a P-O-P bond and creating tetrapotassium pyrophosphate. chemdad.comguidechem.com
Reaction: 2K₂HPO₄ → K₄P₂O₇ + H₂O chemdad.com
The industrial application of the neutralization and calcination method encompasses several procedural steps and has seen various optimizations to improve efficiency and product quality.
A common procedure begins with adding a 30% solution of food-grade phosphoric acid to a neutralizer. chemdad.comataman-chemicals.com Potassium hydroxide solution is then slowly added while stirring to control the reaction, maintaining the pH at approximately 8.4 to 9.0. google.comchemdad.com After the reaction, the solution may be heated and treated with activated carbon for decolorization, followed by filtration to remove insoluble matter. chemdad.comechemi.com The clarified filtrate is then concentrated by evaporation at temperatures around 120-124°C. chemdad.comataman-chemicals.com Upon cooling to below 20°C, dipotassium hydrogen phosphate trihydrate crystallizes out and is separated via centrifugation. chemdad.com This intermediate is heated to 120-130°C to remove the water of crystallization, yielding anhydrous dipotassium hydrogen phosphate. chemdad.com Finally, this anhydrous salt is calcined in a furnace at high temperatures, typically between 500°C and 650°C, for about 2 to 3 hours to complete the polymerization to potassium pyrophosphate. chemdad.comechemi.comataman-chemicals.com The final product is then cooled and packaged. chemdad.com
To overcome the inefficiencies of this batch process, such as low production efficiency and potential for inconsistent product quality due to temperature differences, a continuous two-step process has been developed. google.com This optimized method involves:
Spraying the dipotassium hydrogen phosphate solution onto a continuously rotating drum scraper dryer. The drum is heated with high-temperature heat-conducting oil (200°C - 340°C), which evaporates most of the moisture, producing a solid dipotassium phosphate with 3-8% moisture content. google.com
Continuously feeding this solid material into a rotary horizontal polymerization furnace. Here, it undergoes dewatering and polymerization at 500-600°C to form potassium pyrophosphate continuously. google.com This method reduces energy consumption, allows for a closed production process to prevent environmental pollution, and yields a product with high purity and quality. google.com
| Parameter | Value/Range | Source |
|---|---|---|
| Reactant Ratio (H₃PO₄:KOH) | 1:2 (molar) | chemdad.comechemi.com |
| Neutralization pH | 8.4 - 9.0 | google.comchemdad.com |
| Evaporation Temperature | 120 - 124 °C | chemdad.comataman-chemicals.com |
| Calcination Temperature | 500 - 650 °C | chemdad.comechemi.comataman-chemicals.com |
Direct Reaction of Pyrophosphoric Acid with Potassium Hydroxide
An alternative industrial synthesis route involves the direct reaction of pyrophosphoric acid (H₄P₂O₇) with potassium hydroxide (KOH). google.com This method is advantageous as it bypasses the high-temperature calcination step required in the traditional method, potentially leading to lower energy consumption.
The process involves reacting solid, granular pyrophosphoric acid with a potassium hydroxide solution. google.comchemicalbook.com The temperature is typically controlled at around 65°C, and the reaction time per batch is approximately one hour. chemicalbook.com The proportions depend on the concentration of the KOH solution, with a typical ratio being 1 part solid acid to 1.4-3.2 parts of KOH liquor. chemicalbook.com This reaction produces a concentrated solution of potassium pyrophosphate. This method can yield a solution where over 85% of the total phosphate is potassium pyrophosphate, with minor amounts of potassium orthophosphate and higher potassium polyphosphates. google.com
Advanced Synthetic Approaches
Research into new synthetic methods continues, with a focus on creating specialized pyrophosphate materials with unique properties.
Hydrothermal Synthesis of Potassium Iron (III) Pyrophosphate
Hydrothermal synthesis is an advanced technique used to produce crystalline materials from aqueous solutions under high temperature and pressure. This method has been successfully employed to synthesize a novel potassium iron (III) pyrophosphate (KFeP₂O₇). ias.ac.inresearchgate.net
The synthesis is carried out by reacting potassium hydroxide (KOH), ferric chloride (FeCl₃), and phosphoric acid (H₃PO₄) in a sealed vessel under hydrothermal conditions. ias.ac.in The reaction proceeds over several days, yielding high-quality, translucent gray crystals of KFeP₂O₇. ias.ac.in This compound crystallizes in a monoclinic space group (P2₁/c) and possesses a structure with tunnel-like cavities, which are suitable for ion transportation, making it of interest for applications as a solid electrolyte. ias.ac.in
Reaction: KOH + FeCl₃ + 2H₃PO₄ → KFeP₂O₇ + 3HCl + 2H₂O ias.ac.in
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | ias.ac.inresearchgate.net |
| Space Group | P2₁/c | ias.ac.inresearchgate.net |
| Cell Parameters | a = 7.365(2) Å | ias.ac.inresearchgate.net |
| b = 10.017(2) Å | ias.ac.inresearchgate.net | |
| c = 8.214(1) Å | ias.ac.inresearchgate.net | |
| β = 106.50(1)° | ias.ac.inresearchgate.net |
Continuous Production Methods
Continuous production methods for potassium pyrophosphate offer significant advantages over traditional batch processes, including reduced energy consumption and a more consistent product quality. google.com These methods typically involve a multi-step approach designed for uninterrupted operation.
One patented continuous two-step process begins with the neutralization of phosphoric acid with potassium hydroxide in a kettle to produce a solution of dipotassium phosphate. google.com This solution is then sprayed onto the surface of a continuously rotating, heated drum. High-temperature heat-conducting oil transfers heat to the thin film of the solution, evaporating 92% to 97% of the moisture. google.com The resulting solid, which has a moisture content of 3% to 8%, is scraped off the drum and continuously fed into a rotary horizontal polymerization furnace. google.com In the furnace, at a high temperature of 500 to 600°C, the dipotassium phosphate undergoes dewatering and polymerization to form potassium pyrophosphate. google.com The final product is then cooled, crushed, and packaged. google.com This entire process is enclosed, preventing environmental pollution. google.com
Another continuous process involves mixing liquid phosphoric acid (containing 78-81% P₂O₅) with a granular mass of previously prepared solid pyrophosphoric acid. google.com The mixture is kept below 50°C and mixed until a substantially dry, granular solid is formed. google.com A portion of this solid is recycled back into the mixer, while the rest is reacted with a potassium hydroxide liquor to produce the potassium pyrophosphate solution. google.com
| Parameter | Two-Step Drum Drying Method | Solid Acid Recycle Method |
|---|---|---|
| Primary Raw Materials | Phosphoric Acid, Potassium Hydroxide | Liquid Phosphoric Acid, Recycled Solid Pyrophosphoric Acid, Potassium Hydroxide Liquor |
| Intermediate Product | Solid Dipotassium Phosphate | Solid Pyrophosphoric Acid |
| Key Equipment | Neutralization Kettle, Rotary Drum Scraper Dryer, Rotary Horizontal Polymerization Furnace | Stainless Steel Shaft Mixer |
| Polymerization Temperature | 500 - 600 °C | Mixing temperature maintained below 50 °C |
| Key Feature | Continuous drying and polymerization in separate stages | Recycling of solid acid to create a granular, dry intermediate |
Synthesis of Double Metal Potassium Pyrophosphates (e.g., Copper, Zinc)
Double metal potassium pyrophosphates are compounds that incorporate another metal cation, such as copper or zinc, into the crystal structure. These materials are synthesized for specific applications, including their use as specialty fertilizers that can deliver potassium, phosphorus, and essential micronutrients simultaneously. iaea.orgresearchgate.net
Copper Potassium Pyrophosphate
The synthesis of double copper potassium pyrophosphate trihydrate (K₂Cu₃(P₂O₇)₂·3H₂O) is typically achieved through a precipitation reaction at room temperature. researchgate.net The process involves the dropwise addition of a copper sulfate (B86663) solution to a potassium pyrophosphate solution under vigorous stirring. iaea.orgresearchgate.net Research has identified optimal conditions for this synthesis to maximize the yield and purity of the desired product. iaea.orgx-mol.com These conditions include using a Cu²⁺:P₂O₇⁴⁻ molar ratio of 1:1 and reactant concentrations of 0.1 mol/L. iaea.org After the reaction, the suspension is aged for 24 hours to allow for complete precipitation before the solid product is filtered and dried. researchgate.net
Zinc Potassium Pyrophosphate
The synthesis of double zinc and potassium pyrophosphates follows a similar precipitation methodology. Studies aimed at producing PK fertilizers containing zinc as a micronutrient have explored various reaction conditions. researchgate.net The synthesis of K₂Zn₃(P₂O₇)₂·3H₂O was found to be optimal with a Zn²⁺:P₂O₇⁴⁻ molar ratio of 0.5:1, using initial reactant concentrations of 0.075 M at a temperature of 25°C. researchgate.net Another method for preparing zinc potassium pyrophosphate (K₂ZnP₂O₇) involves a conventional solid-state reaction. researchgate.net Additionally, stable, concentrated aqueous solutions of zinc polyphosphate can be prepared by reacting an aqueous solution of a zinc salt with a tetrapotassium pyrophosphate (TKPP) solution with a weight ratio of TKPP to zinc between 5:1 and 8:1. google.com
| Parameter | Copper Potassium Pyrophosphate Synthesis | Zinc Potassium Pyrophosphate Synthesis |
|---|---|---|
| Reactants | Copper Sulfate (CuSO₄), Potassium Pyrophosphate (K₄P₂O₇) | Zinc Sulfate (ZnSO₄), Potassium Pyrophosphate (K₄P₂O₇) |
| Optimal Molar Ratio | Cu²⁺:P₂O₇⁴⁻ = 1:1 | Zn²⁺:P₂O₇⁴⁻ = 0.5:1 |
| Optimal Concentration | 0.1 mol/L | 0.075 mol/L |
| Optimal Temperature | 25 °C | 25 °C |
| Resulting Compound | K₂Cu₃(P₂O₇)₂·3H₂O | K₂Zn₃(P₂O₇)₂·3H₂O |
Green Chemistry Principles in Potassium Pyrophosphate Synthesis
The principles of green chemistry are increasingly being applied to the production of potassium phosphates to enhance sustainability, reduce waste, and lower costs. A key strategy involves the valorization of waste streams and the use of less refined, more energy-efficient raw materials.
One innovative green chemistry approach utilizes the waste phosphoric acid generated from other chemical experiments, such as the synthesis of cyclohexene. acs.orgacs.org This waste acid, which contains organic impurities, is treated with concentrated phosphoric acid at high temperatures to polymerize and carbonize the organic matter. acs.orgacs.org Subsequent filtration and adsorption with activated carbon remove these impurities. acs.org The purified phosphoric acid is then reacted with potassium carbonate to produce potassium dihydrogen phosphate, a direct precursor to potassium pyrophosphate, effectively turning a waste product into a valuable chemical. acs.org
Another green approach focuses on reducing the high cost and energy intensity associated with traditional raw materials. Processes have been developed that can utilize agricultural-grade phosphoric acid instead of more expensive technical-grade or food-grade materials. ktech-inc.com This is achieved through a proprietary acid pretreatment and sequential neutralization process that precipitates and removes contaminants. ktech-inc.com Furthermore, technology using a continuous ion exchange process can produce a necessary potassium intermediate directly from agricultural-grade potassium chloride. ktech-inc.com This method avoids the high costs associated with potassium hydroxide (KOH) produced via an electrolytic process, representing a significant step towards a more economical and sustainable manufacturing pathway. ktech-inc.com
Purification and Characterization Techniques in Synthesis Research
Thorough purification and characterization are essential to ensure the quality, purity, and structural integrity of synthesized potassium pyrophosphate and its derivatives. A wide array of analytical techniques is employed for this purpose.
Purification Techniques
Following synthesis, purification is necessary to remove unreacted starting materials, by-products, and other impurities. Common laboratory and industrial methods include:
Filtration and Activated Carbon Adsorption: Used to remove solid impurities and colored organic compounds, particularly in processes that utilize waste streams as starting materials. acs.orgacs.org
Crystallization: The synthesized product is often purified by cooling the reaction solution to induce crystallization, which separates the desired compound from soluble impurities. acs.org
Aqueous Two-Phase Extraction (ATPS): This technique uses a mixture of a polymer (like polyethylene (B3416737) glycol) and a salt solution (such as potassium phosphate buffer) to create two immiscible aqueous phases for separating and purifying target molecules. tandfonline.com
Gel Chromatography: A size-exclusion chromatography technique used for further purification after initial extraction, separating molecules based on their size. tandfonline.com
Salting-Out: Involves adding a salt like potassium pyrophosphate to an aqueous solution to reduce the solubility of organic compounds, thereby enabling their separation. researchgate.net
Characterization Techniques
Once purified, the product is subjected to a suite of characterization techniques to confirm its identity, composition, structure, and properties.
| Technique | Purpose in Pyrophosphate Research | Reference |
|---|---|---|
| X-Ray Diffractometry (XRD) | Identifies the crystalline phase and confirms the crystal structure of the final product. | iaea.orgresearchgate.net |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups (e.g., P-O-P bonds in pyrophosphate) and confirms the presence of different phosphate species. | researchgate.net |
| Thermal Analysis (TGA/DTA) | Studies the thermal behavior of the compound, such as the loss of crystallization water and decomposition or phase transformation temperatures. | iaea.orgresearchgate.net |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology, particle shape, and size of the synthesized solid product. | iaea.org |
| Energy Dispersive X-ray Spectroscopy (EDX) | Determines the elemental composition of the synthesized material, often used in conjunction with SEM. | iaea.org |
| Chemical Analysis / Titration | Quantifies the concentration of reactants or the composition of the final product. | iaea.orgatamanchemicals.com |
| Impedance Spectroscopy | Investigates the electrical and conductivity properties of the synthesized material. | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Potassium Pyrophosphate
Solution Chemistry of Pyrophosphate Ions (P₂O₇⁴⁻)
The pyrophosphate anion, the conjugate base of pyrophosphoric acid, is a central component in various biochemical and industrial processes. Its solution chemistry is characterized by two primary phenomena: hydrolysis and metal ion chelation.
In an aqueous environment, the pyrophosphate anion is susceptible to hydrolysis, a process where a water molecule cleaves the P-O-P bridge, resulting in the formation of two orthophosphate ions (HPO₄²⁻). This reaction can be represented by the following equation:
P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻
The hydrolysis of pyrophosphate is a thermodynamically favorable process; however, it proceeds very slowly in the absence of a catalyst, especially in neutral or alkaline solutions. The rate of this reaction is significantly influenced by factors such as pH, temperature, and the presence of catalysts like enzymes (pyrophosphatases) or metal ions.
The kinetics of pyrophosphate hydrolysis are heavily dependent on the pH of the solution, which dictates the protonation state of the pyrophosphate anion (H₄P₂O₇, H₃P₂O₇⁻, H₂P₂O₇²⁻, HP₂O₇³⁻, and P₂O₇⁴⁻). Each of these species exhibits a different reactivity towards hydrolysis. Generally, the rate of hydrolysis decreases with increasing pH as the pyrophosphate ion becomes more deprotonated and thus more negatively charged, leading to greater electrostatic repulsion of the incoming nucleophilic water molecule or hydroxide (B78521) ion. libretexts.orgrsc.org
The hydrolysis follows pseudo-first-order kinetics, and the observed rate constant is a composite of the rate constants for the hydrolysis of each of the protonated species present at a given pH. Studies have shown that the fully protonated form, pyrophosphoric acid (H₄P₂O₇), hydrolyzes the fastest, and the rate decreases significantly with each successive deprotonation. rsc.orgnih.gov The table below presents the rate constants and activation parameters for the hydrolysis of different pyrophosphate species. nih.gov
| Pyrophosphate Species | Rate Constant (s⁻¹) at 25°C | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) at 25°C |
|---|---|---|---|
| H₂P₂O₇²⁻ | 3.7 x 10⁻⁷ | 24.7 | -2.1 |
| HP₂O₇³⁻ | 6.7 x 10⁻¹¹ | 29.3 | -1.1 |
| P₂O₇⁴⁻ | 1.2 x 10⁻¹³ | 33.9 | -1.1 |
| MgP₂O₇²⁻ | 2.8 x 10⁻¹⁰ | 29.3 | -1.1 |
Quantum chemical studies have provided valuable insights into the mechanism of pyrophosphate hydrolysis. These computational investigations have explored the potential energy surfaces of the reaction, helping to elucidate the nature of the transition states and the role of water molecules and metal ions in the process.
The hydrolysis of pyrophosphate can proceed through two principal mechanisms: an associative mechanism and a dissociative mechanism . nih.gov
Associative Mechanism (ANDN): In this pathway, the nucleophilic attack of a water molecule on one of the phosphorus atoms occurs concurrently with the cleavage of the P-O-P bond. This mechanism involves a pentacoordinate phosphorus transition state.
Dissociative Mechanism (DN+AN): This mechanism involves the initial cleavage of the P-O-P bond to form a metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by a water molecule.
Quantum chemical calculations have suggested that both associative and dissociative pathways are plausible for the hydrolysis of pyrophosphate in aqueous solution, with the operative mechanism likely being dependent on the specific reaction conditions, including the presence of catalysts. nih.gov For instance, in the absence of enzymatic catalysis, the reaction is extremely slow. nih.gov Enzymes like pyrophosphatases can accelerate the hydrolysis by a factor of 10¹⁰ by stabilizing the transition state. nih.gov Theoretical studies on enzyme-catalyzed hydrolysis often point towards an associative mechanism where the enzyme's active site, often containing metal ions, facilitates the nucleophilic attack by a coordinated water molecule. nih.gov
Gas-phase calculations on a simple pyrophosphate dianion model have suggested a dissociative mechanism with an activation barrier of 13.5 kcal/mol for the formation of a PO₃⁻ intermediate. nih.gov However, when the effects of solvent and metal ions are included in the calculations, the activation barrier for the dissociative pathway increases significantly. nih.gov This highlights the crucial role of the surrounding environment in determining the reaction mechanism.
The pyrophosphate anion is an excellent chelating agent, capable of forming stable complexes with a wide variety of metal ions. This property is due to the presence of multiple negatively charged oxygen atoms that can coordinate with a metal cation, forming one or more chelate rings. This sequestration of metal ions has profound implications in various industrial and biological systems.
Pyrophosphate can form complexes with metal ions in different stoichiometric ratios, most commonly 1:1 (metal:pyrophosphate) and 1:2. The stability of these complexes is quantified by their stability constants (log K), with higher values indicating stronger binding. The stability of these complexes is influenced by factors such as the nature of the metal ion (charge and ionic radius), the pH of the solution (which affects the protonation state of the pyrophosphate), and the ionic strength of the medium.
The table below provides the stability constants for complexes of pyrophosphate with several common metal ions. libretexts.org
| Metal Ion | Complex | log K |
|---|---|---|
| Mg²⁺ | Mg(P₂O₇)²⁻ | 5.43 |
| Mg(HP₂O₇)⁻ | 3.06 | |
| Ca²⁺ | Ca(P₂O₇)²⁻ | 5.04 |
| Ca(HP₂O₇)⁻ | 2.80 | |
| Mn²⁺ | Mn(P₂O₇)²⁻ | 6.90 |
| Mn(HP₂O₇)⁻ | 3.60 | |
| Fe³⁺ | Fe(P₂O₇)⁻ | 22.2 |
| Fe(P₂O₇)₂⁵⁻ | 11.3 | |
| Cu²⁺ | Cu(P₂O₇)²⁻ | 7.60 |
| Cu(P₂O₇)₂⁶⁻ | 12.45 | |
| Zn²⁺ | Zn(P₂O₇)²⁻ | 8.70 |
| Zn(HP₂O₇)⁻ | 4.80 |
The strong chelating ability of pyrophosphate makes it an effective sequestering agent for metal ions. By forming stable, soluble complexes, pyrophosphate can prevent metal ions from participating in undesirable reactions, such as precipitation. This property is widely utilized in various applications.
A prime example is its use in water treatment as a water softener. libretexts.org Pyrophosphate sequesters calcium (Ca²⁺) and magnesium (Mg²⁺) ions, preventing them from forming insoluble precipitates like calcium carbonate, which contributes to water hardness. libretexts.org This chelation effectively reduces the concentration of free metal ions in the solution.
Furthermore, the formation of soluble metal-pyrophosphate complexes can significantly enhance the solubility of otherwise sparingly soluble metal salts. For instance, the addition of pyrophosphate can increase the solubility of certain metal hydroxides and carbonates by complexing the metal ions and keeping them in solution. This principle is applied in industrial cleaning formulations and in food processing to maintain the clarity and stability of products.
The sequestration of metal ions by pyrophosphate also plays a crucial role in biological systems, where it can regulate the bioavailability of essential metal ions and mitigate the toxicity of heavy metals.
Chelation Properties with Metal Ions
Buffering Mechanisms
Potassium pyrophosphate (K₄P₂O₇), also known as tetrapotassium pyrophosphate, functions as an effective buffering agent, primarily in neutral to alkaline conditions. Its ability to maintain a stable pH is crucial in a variety of applications, from food processing to industrial cleaners. atamanchemicals.comguidechem.com The buffering capacity of pyrophosphates stems from the polyprotic nature of pyrophosphoric acid (H₄P₂O₇), which has multiple dissociation constants (pKa values), allowing it to accept or donate protons to resist changes in pH.
An aqueous solution of potassium pyrophosphate is alkaline, with a 1% solution typically exhibiting a pH between 10.0 and 10.7. made-in-china.com This inherent alkalinity makes it a suitable buffer for applications requiring a stable, high-pH environment. The pyrophosphate anion (P₂O₇⁴⁻) can accept protons in a stepwise manner to form HP₂O₇³⁻, H₂P₂O₇²⁻, H₃P₂O₇⁻, and eventually H₄P₂O₇. This equilibrium allows the solution to neutralize added acids. Conversely, the protonated forms can release protons to neutralize added bases.
While specific pKa values for pyrophosphoric acid can vary with ionic strength and temperature, they are analogous to those of the more commonly cited phosphoric acid, which also has multiple pKa values that give it buffering capacity over a wide pH range. For phosphate (B84403) buffer systems, the pKa values for phosphoric acid are approximately 2.1, 7.2, and 12.3. nih.gov The relevant equilibrium for the buffering action of pyrophosphate in alkaline solutions involves the HP₂O₇³⁻/P₂O₇⁴⁻ conjugate acid-base pair. The stable pH buffering capability of potassium pyrophosphate solutions allows them to maintain a long-term, consistent pH value. made-in-china.com
Table 1: pKa Values for Polyprotic Acids Relevant to Phosphate Buffering Systems
| Acid | pKa1 | pKa2 | pKa3 | pKa4 |
|---|---|---|---|---|
| Phosphoric Acid (H₃PO₄) | 2.12 | 7.21 | 12.32 | N/A |
| Pyrophosphoric Acid (H₄P₂O₇) | ~0.91 | ~2.10 | ~6.70 | ~9.32 |
Note: pKa values can vary based on experimental conditions such as temperature and ionic strength.
Dispersing Action Mechanisms
Potassium pyrophosphate is a highly effective dispersing agent, or deflocculant, utilized to create stable, homogeneous suspensions of solid particles in aqueous solutions. made-in-china.comatamanchemicals.com Its dispersing action is primarily driven by its strong capacity for chelation and its polyanionic nature. made-in-china.com
The core mechanism involves the sequestration of multivalent metal cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are often responsible for the agglomeration or flocculation of particles in a liquid medium. made-in-china.comchemicalbook.com The pyrophosphate anion (P₂O₇⁴⁻) is an excellent chelating ligand, forming stable, water-soluble complexes with these metal ions. made-in-china.com By binding these cations, potassium pyrophosphate effectively removes them from the solution, preventing them from acting as bridges between negatively charged particles, which would otherwise lead to the formation of larger aggregates and settling. This water-softening effect is a key reason for its use in detergents and cleaners, as it prevents the formation of insoluble soap scum and enhances cleaning efficiency. chemicalbook.com
Furthermore, the pyrophosphate anion itself can adsorb onto the surface of suspended particles, such as clays, pigments, or dirt. made-in-china.com This adsorption increases the net negative charge on the particle surfaces. The resulting increase in electrostatic repulsion between the similarly charged particles prevents them from approaching one another and aggregating, thus maintaining a stable dispersion. atamanchemicals.com This ability to modify surface charge makes potassium pyrophosphate a valuable dispersant in industries such as ceramics, paints, and oil drilling. atamanchemicals.commade-in-china.com
Catalytic Activity of Pyrophosphate Compounds
Heterogeneous Catalysis (e.g., K₂CaP₂O₇)
Recent research has identified pyrophosphate compounds, specifically potassium calcium pyrophosphate (K₂CaP₂O₇), as novel, efficient, and reusable heterogeneous catalysts. scitecpub.comscitecpub.com Heterogeneous catalysis, where the catalyst phase is different from the reactant phase (typically a solid catalyst with liquid or gas reactants), offers significant advantages, including easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. scitecpub.com K₂CaP₂O₇ has been successfully prepared via a solid-state reaction method and demonstrated to be an effective catalyst in carbon-carbon and carbon-sulfur bond-forming reactions. scitecpub.com
The Michael addition, or conjugate addition, is a fundamental organic reaction involving the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor"). libretexts.org This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. K₂CaP₂O₇ has been shown to be a highly effective catalyst for the thia-Michael addition, which is the conjugate addition of a thiol (R-SH) to an enone. scitecpub.com In a model reaction, K₂CaP₂O₇ catalyzed the addition of thiophenol to various chalcones, producing the corresponding β-thio ketones in high yields (83% to 97%) under mild conditions (room temperature in methanol). scitecpub.com
Table 2: K₂CaP₂O₇ Catalyzed Thia-Michael Addition of Thiophenol to Chalcone (B49325)
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Methanol | 25 | 92 |
| 2 | Ethanol | 25 | 93 |
| 3 | Hexane | 25 | 0 |
| 4 | THF | 25 | 0 |
| 5 | Dichloromethane | 25 | 0 |
Source: Adapted from research on K₂CaP₂O₇ as a catalyst for thiol addition to chalcones. scitecpub.com
The catalytic activity of K₂CaP₂O₇ is attributed to the presence of multiple, distinct active sites on its surface, functioning synergistically. scitecpub.comscitecpub.com The surface contains both basic and acidic sites that facilitate the Michael addition. scitecpub.com
Basic Sites: The oxygen atoms of the pyrophosphate (P₂O₇) group and the CaO₆ octahedra within the crystal structure act as basic sites. These sites are responsible for abstracting a proton from the nucleophile (e.g., the thiol), generating the more potent thiolate anion. scitecpub.com
Acidic Sites: Lewis acidic sites are also present, including the phosphorus atoms of the P₂O₇ group and the potassium (K⁺) and calcium (Ca²⁺) cations. These acidic sites coordinate with the carbonyl oxygen of the α,β-unsaturated acceptor (the chalcone). This coordination polarizes the enone moiety, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack by the thiolate. scitecpub.com
The proposed mechanism involves the deprotonation of the thiol by a basic site on the catalyst surface, followed by the coordination of the chalcone to an acidic site. The resulting activated complex facilitates the nucleophilic attack of the thiolate on the β-carbon of the chalcone, leading to the formation of the C-S bond and, after proton transfer, the final product. scitecpub.com
Role in Enzyme Catalysis (General Pyrophosphatases)
In biological systems, the pyrophosphate moiety plays a central role in energy metabolism. The hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate (Pi) ions is a highly exergonic reaction. This reaction is catalyzed by a class of enzymes known as inorganic pyrophosphatases (PPases).
The primary role of PPases is to catalyze the following reaction: P₂O₇⁴⁻ + H₂O → 2 HPO₄²⁻
The catalytic mechanism of PPases is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). These metal ions play multiple roles: as activators, as part of the substrate (Mg-PPi complex), and for structural integrity. The active site of a typical soluble pyrophosphatase contains several metal ions. A widely accepted model is the "three-metal ion" mechanism. In this model, two metal ions bind the PPi substrate in the correct orientation within the active site. A third metal ion coordinates a water molecule, activating it for a nucleophilic attack on one of the phosphorus atoms of PPi. This attack leads to the cleavage of the phosphoanhydride bond, releasing two phosphate molecules.
Electrochemical Mechanisms in Aqueous Electrolytes
Potassium pyrophosphate (K₄P₂O₇) demonstrates significant and unique electrochemical behaviors in aqueous solutions, particularly in highly concentrated forms. These properties have led to its investigation and application in various electrochemical systems, ranging from advanced battery technologies to surface modification processes. Its role is multifaceted, influencing ion transport, preventing salt crystallization, and actively participating in the formation and properties of protective surface coatings.
Superionic Conduction in Concentrated Solutions
Concentrated aqueous solutions of potassium pyrophosphate exhibit characteristics typical of water-in-salt electrolytes (WISEs), which are known for widening the electrochemical stability window of the electrolyte. acs.org A key feature of these concentrated K₄P₂O₇ solutions is their ability to facilitate superionic conduction. acs.orgfigshare.com Research has shown that this electrolyte displays a transference number for potassium ions (K⁺) that exceeds 90%, a value approaching that of solid electrolytes. acs.org
This high level of ionic conductivity is attributed to the strong interaction between the pyrophosphate ions (P₂O₇⁴⁻) and water molecules. acs.orgfigshare.com This interaction, confirmed through Nuclear Magnetic Resonance (NMR) and Raman analysis, is consistent with the weak Lewis acidity of the potassium cation. acs.org The result is an electrolyte system where the cation is the primary charge carrier, a desirable characteristic for high-performance electrochemical devices.
Anticrystallization Properties in Electrolytes
A common issue with many water-in-salt electrolytes is their tendency to suffer from salt crystallization, especially with slight decreases in temperature, which impedes ion transportation. acs.orgfigshare.com Concentrated potassium pyrophosphate aqueous solutions, however, show a remarkable resistance to both electrolyte freezing and salt crystallization. acs.org This anticrystallization property ensures that the electrolyte remains stable and functional over a wider range of temperature conditions, which is crucial for the practical application of concentrated aqueous electrolytes in batteries and other technologies. acs.orgfigshare.com
Application in Battery Technologies (e.g., Nickel Metal Hydride Batteries)
The unique properties of highly concentrated potassium pyrophosphate electrolytes, including their expanded potential window and superionic conductivity, have led to their application in battery systems. acs.org Specifically, they have been successfully used in nickel-metal hydride (NiMH) batteries. acs.org
In a typical NiMH battery, the negative electrode is a hydrogen-absorbing alloy (metal hydride, MH) and the positive electrode is nickel oxide hydroxide, with an alkaline electrolyte like potassium hydroxide. wikipedia.org Research has demonstrated that electrode materials for NiMH batteries, such as layered nickel hydroxide materials (e.g., Ni(OH)₂) and the metal hydride alloys, are active in a potassium pyrophosphate aqueous electrolyte. acs.org Studies using a 5 mol kg⁻¹ K₄P₂O₇ aqueous solution confirmed that both the nickel and metal hydride electrodes were operable in a full NiMH cell. acs.org The charge-discharge performance showed no significant difference in operating voltage or electrode reactions compared to conventional potassium hydroxide electrolytes. acs.org The reaction mechanism in this near-neutral electrolyte involves the insertion and extraction of protons as charge-compensating ions. acs.org
Plasma Electrolytic Oxidation (PEO) Processes
Plasma electrolytic oxidation (PEO), also known as micro-arc oxidation (MAO), is a surface treatment technique used to form thick, dense, and hard ceramic-like coatings on light metals such as titanium, magnesium, and aluminum. nih.govresearchgate.net The process utilizes a high-voltage electrical discharge in an aqueous electrolyte to convert the surface of the metal into a protective oxide layer. nih.govresearchgate.net Potassium pyrophosphate is frequently used as a component in the electrolyte solution for PEO processes. nih.govresearchgate.net
The composition of the electrolyte is a critical factor that influences the structure, properties, and performance of the resulting PEO coating. bohrium.com K₄P₂O₇ is often chosen because it is harmless to the human body, making it suitable for biomedical applications, and it plays a key role in the formation of the oxide layer. nih.gov
The presence of potassium pyrophosphate in the PEO electrolyte has a direct impact on the morphology and chemical composition of the coating. When used on titanium, a K₄P₂O₇-containing electrolyte produces titanium oxide (TiO₂) coatings with a microporous structure. nih.gov On AZ91 Mg alloy, adding potassium pyrophosphate to the electrolyte results in a significantly denser coating structure. researchgate.net For instance, using an electrolyte with 0.03 mol/L of K₄P₂O₇ on AZ91 Mg alloy produced a coating containing 11%–18% (by mass) of phosphorous. researchgate.net
The pyrophosphate ions are incorporated into the coating during the PEO process. nih.govmdpi.com Fourier-transform infrared spectroscopy (FTIR) studies on TiO₂ coatings have shown the existence of phosphate (PO₄³⁻) stretching modes, confirming the integration of phosphorus compounds into the oxide layer. nih.gov This incorporation of phosphorus can be concentrated at the bottom of the oxide layer, suggesting it plays a role in the formation of the initial barrier layer. researchgate.net In some applications, the use of a potassium pyrophosphate electrolyte was found to produce crater-like micropore structures, resulting in higher surface roughness compared to other phosphate electrolytes. nih.gov
Table 1: Effect of Potassium Pyrophosphate on PEO Coating Composition
| Substrate Material | Electrolyte Component | Resulting Coating Composition | Key Finding |
| Titanium (Ti) | Potassium Pyrophosphate | Titanium Oxide (TiO₂) with incorporated Phosphate (PO₄³⁻) | Phosphate groups are integrated into the oxide layer. nih.gov |
| AZ91 Mg Alloy | 0.03 mol/L Potassium Pyrophosphate | Magnesium Oxide (MgO) with 11%-18% (mass fraction) Phosphorous | Phosphorous content is higher at the bottom of the oxide layer. researchgate.net |
A primary goal of PEO is to enhance the corrosion resistance of the underlying metal substrate. The addition of potassium pyrophosphate to the electrolyte has been shown to significantly improve the protective properties of the resulting coating. researchgate.net
For AZ91 Mg alloy, both the corrosion potential and the corrosion current density of the coated layer improve with increasing concentrations of potassium pyrophosphate in the electrolyte. researchgate.net A study demonstrated that the polarization resistance (Rp), a measure of corrosion resistance, was substantially higher for coatings formed in a K₄P₂O₇-containing bath compared to one without it. The coating produced in the electrolyte with 0.03 mol/L potassium pyrophosphate exhibited the best corrosion resistance, with a polarization resistance of 4.65 × 10⁷ Ω/cm², significantly higher than the 3.56 × 10⁴ Ω/cm² for the sample coated without the additive. researchgate.net The improved corrosion resistance is attributed to the denser coating structure and the incorporation of phosphate compounds, which help to seal pores and create a more robust barrier against corrosive agents. researchgate.netmdpi.com
Table 2: Corrosion Resistance of PEO Coatings on AZ91 Mg Alloy
| Electrolyte Bath Composition | Corrosion Potential | Corrosion Current Density | Polarization Resistance (Rp) | Corrosion Resistance Outcome |
| Without Potassium Pyrophosphate | Lower | Higher | 3.56 × 10⁴ Ω/cm² | Lower |
| With 0.03 mol/L Potassium Pyrophosphate | Increased | Decreased | 4.65 × 10⁷ Ω/cm² | Best |
Data sourced from potentiodynamic polarization analysis. researchgate.net
Theoretical and Computational Studies of Potassium Pyrophosphate
Quantum Chemical Investigations
Quantum chemical methods are employed to study the intrinsic properties of potassium pyrophosphate, focusing on its electronic structure and the conformational preferences of the pyrophosphate moiety.
First-principles calculations, a type of quantum chemical investigation, have been utilized to understand the electronic structure and bonding in pyrophosphate crystals, including those containing potassium. nih.gov These studies reveal the nature of the chemical bonds and the distribution of electrons within the compound.
The bonding in potassium pyrophosphate involves ionic interactions between the potassium (K⁺) ions and the pyrophosphate (P₂O₇⁴⁻) anion. Within the pyrophosphate anion, the phosphorus-oxygen (P-O) bonds are covalent. researchgate.net Molecular orbital calculations indicate that the nature of these P-O bonds is influenced by the surrounding atoms and the geometry of the anion. okayama-u.ac.jp
A key feature of the pyrophosphate anion is the P-O-P bridge. Quantum chemical calculations have been used to study the effect of the P-O-P bond angle on the electronic properties of the molecule. minsocam.org These studies show that variations in this angle can affect the bond overlap populations, which in turn correlate with the P-O bond lengths. minsocam.org Generally, wider P-O-P angles are associated with shorter P-O bridging bonds. minsocam.org
The electronic structure of multi-component pyrophosphate crystals, such as K₂Mg(H₂P₂O₇)₂·2H₂O, has been investigated using density functional theory (DFT). These calculations show a complex interplay of different bond types, including ionic K-O bonds, covalent P-O and O-H bonds, and weaker hydrogen bonds. researchgate.net The partial charges on the atoms can be calculated, providing insight into the degree of ionic and covalent character of the bonds. For instance, in a study of 21 different pyrophosphate crystals, potassium atoms were found to have a positive partial charge, while oxygen atoms had a negative partial charge, as expected from their electronegativity differences. nih.gov
Table 1: Calculated Properties of P-O Bonds in Pyrophosphates
| Property | Description | Significance |
|---|---|---|
| Bond Order | A measure of the number of chemical bonds between two atoms. | Higher bond order indicates a stronger bond. |
| Overlap Population | A measure of the electron density in the region between two atoms. | Correlates with the covalent character and strength of the bond. minsocam.org |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Inversely related to bond strength and bond order. |
The pyrophosphate anion (P₂O₇⁴⁻) can adopt different spatial arrangements, or conformations, due to rotation around the central P-O-P bond. The two primary conformations are "eclipsed" and "staggered". Theoretical studies are crucial for understanding the relative energies of these conformers and the barriers to their interconversion.
In the solid state, the conformation of the pyrophosphate anion in potassium pyrophosphate (K₄P₂O₇) has been shown to depend on the temperature and the specific crystalline phase. For example, in the γ-form of K₄P₂O₇, the pyrophosphate group is in an eclipsed conformation. nih.gov In the δ-form, two of the three crystallographically independent pyrophosphate groups are staggered, and one is eclipsed. nih.gov These findings are supported by bond valence calculations and analysis of interatomic distances. nih.gov
The presence of counter-ions, such as potassium, can influence the conformational preferences of the pyrophosphate moiety. The electrostatic interactions between the positively charged potassium ions and the negatively charged oxygen atoms of the pyrophosphate anion play a significant role in stabilizing a particular conformation in the crystal lattice.
Molecular Dynamics Simulations of Aqueous Solutions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of atoms and molecules over time. For potassium pyrophosphate, MD simulations can provide detailed insights into its behavior in aqueous solutions, including ion hydration, ion-ion interactions, and the effect of the salt on the structure and dynamics of water.
While specific MD simulation studies on aqueous solutions of tetrapotassium pyrophosphate (K₄P₂O₇) are not extensively documented in readily available literature, the behavior can be inferred from simulations of its constituent ions: potassium (K⁺) and pyrophosphate (P₂O₇⁴⁻), as well as other phosphate (B84403) anions.
Ab initio molecular dynamics (AIMD) simulations of the phosphate ion (PO₄³⁻) in water have shown that it has a long-range effect on the water structure, acting as a "structure maker" or kosmotrope. acs.org The hydration shells of phosphate anions are generally well-ordered and rigid. nih.gov MD simulations of various phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) have indicated that the first hydration shell consists of approximately 16 to 20 water molecules that are tightly bound to the ion. researchgate.net It is expected that the pyrophosphate anion would exhibit similar behavior, with a well-defined hydration shell.
MD simulations have also been used to study the behavior of potassium ions in aqueous solutions. These simulations show that K⁺ ions have a weaker interaction with water molecules compared to smaller cations like Li⁺ or Na⁺, leading to a less structured and more dynamic first hydration shell. The dynamics of water molecules in the hydration shell of K⁺ are only slightly slower than in bulk water.
For a solution of potassium pyrophosphate, MD simulations would model the interactions between K⁺ ions, P₂O₇⁴⁻ anions, and water molecules. Key aspects that could be investigated include:
Hydration Structure: The arrangement of water molecules around the K⁺ and P₂O₇⁴⁻ ions.
Ion Pairing: The formation of transient or stable ion pairs (K⁺···P₂O₇⁴⁻) in solution.
Dynamics: The diffusion of ions and the exchange of water molecules between the hydration shells and the bulk solvent.
These simulations are crucial for understanding the thermodynamic and transport properties of potassium pyrophosphate solutions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of many-body systems. It is particularly useful for studying the properties of solid-state materials like potassium pyrophosphate.
DFT calculations have been applied to a range of phosphate materials, including potassium-containing crystals. mdpi.comnih.gov These studies can accurately predict various properties, such as:
Lattice Parameters: The dimensions of the unit cell of the crystal. researchgate.net
Electronic Band Structure: The ranges of energy that an electron is allowed to have, which determines the material's electrical conductivity. K₂Mg(H₂P₂O₇)₂·2H₂O, for example, is predicted to have a direct band gap of 5.22 eV. researchgate.net
Density of States (DOS): The number of available electronic states at each energy level. Analysis of the partial DOS can reveal the contributions of different atoms and orbitals to the electronic structure. researchgate.net
Optical Properties: Properties like the refractive index and absorption spectra can be calculated from the electronic structure. researchgate.net
Mechanical Properties: Elastic constants and bulk moduli can be derived from DFT calculations, providing insight into the material's hardness and response to stress. researchgate.net
In the context of potassium pyrophosphate, DFT can be used to investigate the effects of doping or defects on its properties. For example, DFT has been used to study the stability of Al³⁺ dopants in potassium dihydrogen phosphate (KDP) crystals and their influence on the electronic and optical properties. mdpi.com Similar approaches could be applied to understand how impurities might affect the properties of potassium pyrophosphate. DFT calculations are also employed to investigate the energy barriers for ion migration in materials, which is relevant for applications in batteries and other electrochemical devices. researchgate.net
Table 2: Applications of DFT in the Study of Potassium Phosphate Materials
| Application | Information Gained | Relevance to Potassium Pyrophosphate |
|---|---|---|
| Structural Optimization | Predicts stable crystal structures and lattice parameters. researchgate.net | Provides a theoretical basis for interpreting experimental diffraction data. |
| Electronic Structure Calculation | Determines band gap, density of states, and charge distribution. researchgate.net | Helps to understand the material's conductivity, bonding, and optical properties. |
| Phonon Calculations | Determines vibrational frequencies. researchgate.net | Allows for the interpretation of Raman and infrared spectra. |
| Defect and Doping Studies | Calculates the formation energies and effects of impurities. mdpi.com | Predicts how the material's properties can be tuned by introducing other elements. |
Computational Modeling of Pyrophosphate Interactions with Biological Systems
Computational modeling is an indispensable tool for studying the interactions between small molecules like pyrophosphate and biological macromolecules such as enzymes. These models can elucidate the molecular basis of substrate recognition, binding, and catalysis.
A key class of enzymes that interact with pyrophosphate are the pyrophosphatases (PPases) , which catalyze the hydrolysis of pyrophosphate to two phosphate ions. Computational methods, particularly molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are used to study these enzymes.
MD simulations have been employed to investigate the dynamics of membrane-integral pyrophosphatases (mPPases). nih.govhelsinki.fi These simulations have revealed that certain loops in the enzyme structure are highly mobile in the absence of the substrate (pyrophosphate) and become more ordered upon substrate binding. nih.gov This suggests an induced-fit mechanism for substrate recognition. By simulating the enzyme with and without the pyrophosphate analogue, researchers can identify key conformational changes that are essential for catalytic activity. nih.gov
Homology modeling is another computational technique used when the experimental structure of a protein is unavailable. A three-dimensional model of the protein is constructed based on the known structure of a related protein. This approach has been used to create models of human inosine (B1671953) triphosphate pyrophosphatase to study its interaction with substrates. worldscientific.com
Docking studies can predict the preferred binding orientation of a ligand (like pyrophosphate) to a protein's active site. These predictions can then be refined and validated using MD simulations. Such studies have been used to investigate the binding of pyrophosphate-containing molecules, like NADPH, to enzymes. mdpi.com These models show that the pyrophosphate moiety often forms crucial electrostatic and hydrogen-bonding interactions with conserved positively charged residues (like arginine and lysine) in the active site. mdpi.com
While these studies may not specifically use potassium pyrophosphate, the insights gained into the binding and recognition of the pyrophosphate anion are directly applicable. The potassium ion would typically be modeled as a solvated counter-ion in the surrounding environment.
Theoretical Frameworks for Electrolyte Behavior
Potassium pyrophosphate in aqueous solution is an electrolyte, meaning it dissociates into ions (4K⁺ and P₂O₇⁴⁻) that can conduct electricity. The behavior of electrolyte solutions can be described by various theoretical frameworks, ranging from classical theories for dilute solutions to more complex models for concentrated systems.
For dilute solutions, the Debye-Hückel theory provides a fundamental framework for understanding the non-ideal behavior of electrolytes. dtu.dk This theory accounts for the electrostatic interactions between ions, which lead to the formation of an "ionic atmosphere" around each ion, effectively screening its charge. This screening effect lowers the chemical potential and activity of the ions compared to an ideal solution.
For more concentrated solutions, where ion-ion interactions are stronger and ion size becomes significant, more advanced models are required. These include:
Extended Debye-Hückel Models: These models add empirical terms to the basic Debye-Hückel equation to better fit experimental data at higher concentrations.
Mean Spherical Approximation (MSA): A statistical mechanics-based theory that treats ions as charged hard spheres in a dielectric continuum. It provides a more rigorous way to account for both electrostatic and short-range repulsive interactions. dtu.dk
Pitzer Equations: A set of semi-empirical equations that are widely used to model the thermodynamic properties of concentrated electrolyte solutions with high accuracy.
These theoretical frameworks are essential for predicting properties such as activity coefficients, osmotic pressure, and conductivity of potassium pyrophosphate solutions. The choice of model depends on the concentration of the solution and the desired accuracy. Semi-empirical models, which combine theoretical principles with parameters fitted to experimental data, are often used for practical applications over wide concentration and temperature ranges. acs.orgnih.gov The behavior of pyrophosphate electrolytes is also of interest in electrochemistry, for example, in electrodeposition processes where the pyrophosphate anion acts as a complexing agent. nih.gov Theoretical models in this context must also account for the kinetics of electrode reactions and the formation of metal-pyrophosphate complexes.
Biochemical and Biological Research Involving Pyrophosphate
Pyrophosphate as an Alternative Energy Currency in Biological Systems
Inorganic pyrophosphate has long been investigated as a potential primordial energy currency, predating the evolution of adenosine (B11128) triphosphate (ATP). iaea.orgfrontiersin.org The energy released from the hydrolysis of the phosphoanhydride bond in PPi is substantial, making it a viable alternative to ATP, especially under specific cellular conditions. researchgate.net In many organisms, PPi and polyphosphates (longer chains of phosphate (B84403) residues) are utilized for energy transfer and storage. frontiersin.orgfrontiersin.org The hydrolysis of these bonds is thermodynamically favorable, providing the necessary energy to drive various biochemical reactions. frontiersin.orgfrontiersin.org
Under conditions of cellular stress, such as low oxygen, which lead to decreased ATP levels, PPi can function as an alternative energy source. researchgate.netnih.gov This is particularly evident in plants and some microorganisms. researchgate.netnih.gov The energy from PPi hydrolysis can be harnessed by various enzymes to maintain essential metabolic processes when the primary energy currency, ATP, is limited.
Glycolysis is the central metabolic pathway that breaks down glucose to produce energy. While this pathway is famously dependent on ATP for its initial investment phase, certain organisms and plants have evolved mechanisms to utilize PPi as an alternative phosphate donor. wikipedia.org This adaptation allows for the continuation of glycolysis even when ATP concentrations are low, ensuring a constant supply of metabolic intermediates and a reduced net production of ATP. researchgate.net
The substitution of ATP with PPi in glycolysis is facilitated by specific pyrophosphate-dependent enzymes. Two of the most well-characterized examples are PPi-dependent phosphofructokinase (PPi-PFK, also known as PFP) and pyruvate (B1213749), phosphate dikinase (PPDK). nih.gov
PPi-dependent phosphofructokinase (PPi-PFK) : This enzyme catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a critical regulatory step in glycolysis. nih.gov Unlike its ATP-dependent counterpart (ATP-PFK), which catalyzes an irreversible reaction, the reaction catalyzed by PPi-PFK is reversible. wikipedia.orgnih.gov This reversibility allows PPi-PFK to function in both glycolysis and gluconeogenesis, providing greater metabolic flexibility. nih.gov PPi-PFK is found in most plants, some bacteria, archaea, and protists. wikipedia.org
Pyruvate, phosphate dikinase (PPDK) : This enzyme replaces the function of pyruvate kinase (PK) in some organisms. nih.gov It catalyzes the reversible conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. oup.com While PK uses ADP to produce ATP in a highly exergonic and typically irreversible reaction, PPDK utilizes PPi and AMP to produce ATP. This enzyme is crucial in the PPi-dependent glycolytic pathway found in various anaerobic eukaryotes. nih.gov
The presence of these enzymes highlights a significant variation in the standard glycolytic pathway, showcasing an evolutionary adaptation to utilize PPi as an energy donor. nih.gov
| Enzyme | Substrate(s) | Product(s) | Phosphate Donor | Reversibility | Typical Organisms |
|---|---|---|---|---|---|
| ATP-Phosphofructokinase (ATP-PFK) | Fructose-6-phosphate, ATP | Fructose-1,6-bisphosphate, ADP | ATP | Irreversible | Animals, most organisms wikipedia.org |
| PPi-Phosphofructokinase (PPi-PFK) | Fructose-6-phosphate, PPi | Fructose-1,6-bisphosphate, Pi | PPi | Reversible | Plants, some bacteria, protists wikipedia.orgnih.gov |
| Pyruvate Kinase (PK) | Phosphoenolpyruvate, ADP | Pyruvate, ATP | (from PEP) | Irreversible | Most organisms nih.gov |
| Pyruvate, phosphate dikinase (PPDK) | Phosphoenolpyruvate, AMP, PPi | Pyruvate, ATP, Pi | PPi | Reversible | Plants, anaerobic protists, some bacteria nih.govoup.com |
Metabolic Pathways and Regulation
Pyrophosphate is intricately linked with cellular energy status and is involved in the regulation of various metabolic pathways. frontiersin.org Its production from ATP in numerous biosynthetic reactions, such as the synthesis of proteins, DNA, and RNA, and its subsequent hydrolysis, helps to drive these anabolic processes to completion. frontiersin.orgfrontiersin.org
In plants, PPi is a key metabolic intermediate with diverse roles. researchgate.netnih.gov Under stressful conditions like low oxygen or phosphate starvation, PPi can act as an alternative energy currency to drive glycolysis. nih.govresearchgate.net Plant cells can synthesize PPi through the reverse reaction of membrane-bound H+-pyrophosphatases (H+-PPases), which are located on the tonoplast (vacuolar membrane) and plasma membrane. researchgate.netnih.gov These proton pumps can use the energy from electrochemical gradients to synthesize PPi. researchgate.netnih.gov
Furthermore, plants possess inositol (B14025) pyrophosphates (PP-InsPs), which are signaling molecules involved in regulating phosphate homeostasis. frontiersin.orgmdpi.com The metabolism of PPi is therefore crucial for energy management, metabolic flexibility, and signaling in response to environmental stresses. researchgate.netfrontiersin.orgnih.gov
Research using disease models has shed light on the pathological consequences of dysregulated pyrophosphate metabolism. In Hyp mice, a model for the human renal phosphate-wasting disease X-linked hypophosphatemia (XLH), there is a local accumulation of PPi in the bone. jci.orgnih.gov This accumulation is a result of the upregulation of several biochemical pathways involved in both intracellular and extracellular PPi production. jci.orgresearchgate.netnih.gov
Metabolomic studies on the cortical bone of Hyp mice revealed significant perturbations in several metabolic pathways, including:
Pentose (B10789219) phosphate pathway jci.orgresearchgate.net
Purine (B94841) metabolism jci.orgresearchgate.net
Pyrimidine (B1678525) metabolism jci.orgresearchgate.net
Phospholipid metabolism jci.orgresearchgate.net
These alterations contribute to increased PPi levels, which acts as a mineralization inhibitor, leading to the characteristic bone mineralization defects seen in XLH. nih.govresearchgate.net The data suggest that ATP-mediated extracellular production of PPi is specifically upregulated in the unmineralized osteoid layer of Hyp bones. jci.org
| Metabolite | Log₂ Fold Change vs. Wild Type |
|---|---|
| Phosphoglycerate | 4.28 jci.org |
| Ribose phosphate | 3.57 jci.org |
| Phosphoribosyl pyrophosphate | 3.46 jci.org |
| Sedoheptulose phosphate | 3.25 jci.org |
| Glyceraldehyde phosphate | 3.18 jci.org |
| Phosphogluconate | 1.94 jci.org |
| Deoxyribose phosphate | 1.53 jci.org |
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route parallel to glycolysis that is crucial for generating NADPH (for reductive biosynthesis and combating oxidative stress) and producing precursors for nucleotide synthesis. mdpi.comnih.gov There is a significant interplay between PPi metabolism and the PPP. jci.orgaklectures.com
The PPP produces ribose-5-phosphate, a key precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP synthetase then uses ATP to pyrophosphorylate ribose-5-phosphate, forming PRPP and AMP. PRPP is a critical molecule for the biosynthesis of purine and pyrimidine nucleotides. In these biosynthetic pathways, PPi is released when the base is attached to the ribose moiety.
The upregulation of the PPP observed in Hyp mice, particularly the increased levels of ribose phosphate and PRPP, directly links to increased PPi production through purine and pyrimidine metabolism. jci.org The non-oxidative branch of the PPP is interconnected with glycolysis, sharing intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govyoutube.comnih.gov This connection allows the cell to dynamically regulate carbon flow between the two pathways based on its metabolic needs for NADPH, ATP, and biosynthetic precursors. aklectures.com
Purine and Thiamine (B1217682) Metabolism Interactions
The metabolisms of purines and thiamine are intricately linked, particularly in the biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1. chemrxiv.orgrsc.org The pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is derived from an intermediate in the de novo purine biosynthetic pathway, aminoimidazole ribotide (AIR). chemrxiv.org This demonstrates a significant metabolic intersection where the pathway for producing essential components of nucleic acids and energy currency also provides a building block for a vital enzymatic cofactor.
Research in Salmonella enterica has shown that the metabolic flux through both the purine and histidine biosynthetic pathways can influence the synthesis of the HMP moiety of thiamine. chemrxiv.org Mutations in certain purine biosynthetic genes, such as purI and purH, have been found to impact TPP biosynthesis, highlighting the codependence of these pathways. chemrxiv.org Furthermore, studies have demonstrated that the pyrimidine part of thiamine can be synthesized even in the absence of the first enzyme of the de novo purine synthesis, phosphoribosylpyrophosphate amidotransferase (PurF). rsc.org This suggests the existence of an alternative pathway that utilizes subsequent enzymes from the purine synthesis sequence to produce the necessary thiamine precursor. rsc.org
Thiamine pyrophosphate itself is a critical coenzyme for numerous key enzymes in central metabolic pathways, including those involved in carbohydrate metabolism. capes.gov.brrsc.org For instance, TPP is a cofactor for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are essential enzymes in the citric acid cycle, and for transketolase in the pentose phosphate pathway. capes.gov.brmdpi.com The pentose phosphate pathway is also the source of phosphoribosyl pyrophosphate (PRPP), a crucial substrate for the initial steps of de novo purine synthesis. nih.govnih.gov This creates a regulatory loop where a product of thiamine metabolism (TPP) is essential for pathways that, in turn, contribute to the synthesis of purines and the generation of precursors for thiamine itself.
Molecular Interactions of Pyrophosphate with Proteins and Other Biomolecules
Inositol Pyrophosphate-Protein Interactions
Inositol pyrophosphates (PP-InsPs) are highly phosphorylated signaling molecules that play a central role as nutrient messengers in eukaryotic cells. researchgate.netaatbio.com These molecules, characterized by one or more pyrophosphate moieties attached to an inositol ring, regulate diverse cellular processes by interacting with a wide array of protein targets. semanticscholar.org The biological effects of PP-InsPs are exerted through several mechanisms, including allosteric regulation, stabilization of protein structure and protein-protein interactions, and a unique process called protein pyrophosphorylation. semanticscholar.org
Protein pyrophosphorylation is an enzyme- and ATP-independent process where the terminal phosphate of a PP-InsP is transferred to a pre-phosphorylated serine or threonine residue on a target protein. semanticscholar.org This modification can significantly alter the function of the target protein. The interactions between PP-InsPs and proteins are often mediated by highly basic surface patches on the proteins that complement the strongly negative charge of the PP-InsPs. aatbio.com The presence of Mg²⁺ ions can also strongly influence the protein binding capacities of PP-InsPs. researchgate.netmdpi.com
Recent advances in proteomics have enabled the proteome-wide quantification of these interactions. researchgate.netmdpi.com Techniques such as affinity chromatography using biotinylated PP-InsP analogues, in combination with mass spectrometry, have been employed to identify the interactome of specific inositol pyrophosphates like 5-PP-InsP₅. semanticscholar.orgmdpi.com These studies have revealed that PP-InsP-interacting proteins are often linked to key cellular processes such as RNA processing in the nucleus and nucleolus. researchgate.netmdpi.com The development of surface-based biosensor assays, like surface plasmon resonance (SPR) and grating-coupled interferometry (GCI), provides further tools for the quantitative biochemical analysis of these challenging interactions. aatbio.com
Key Aspects of Inositol Pyrophosphate-Protein Interactions
| Interaction Mechanism | Description | Key Factors | Research Techniques |
|---|---|---|---|
| Allosteric Regulation | Binding of PP-InsP induces a conformational change in the target protein, modulating its activity. semanticscholar.org | Protein structure, PP-InsP concentration | Enzyme kinetics, structural biology (X-ray crystallography, NMR) |
| Protein Pyrophosphorylation | Enzyme-independent transfer of a phosphate group from a PP-InsP to a serine/threonine residue on a protein. semanticscholar.org | Priming phosphorylation, Mg²⁺ cofactor semanticscholar.org | Mass spectrometry, radiolabeling |
| Structural Stabilization | PP-InsPs can act as structural cofactors to stabilize proteins and protein-protein interactions. semanticscholar.org | Protein surface charge, presence of basic patches | Circular dichroism, thermal shift assays |
| Competition with Phosphoinositides | PP-InsPs can compete with lipid-based inositol phosphates to modulate membrane-associated signaling. semanticscholar.org | Cellular localization, relative concentrations | Lipid-protein interaction assays |
Sensing Mechanisms of Pyrophosphate Anions
The detection of pyrophosphate (PPi) anions in biological systems is of significant interest due to PPi's role as a product of ATP hydrolysis and its involvement in processes like DNA replication. nih.gov Consequently, a variety of chemosensors have been developed that employ different mechanisms to recognize and signal the presence of PPi. nih.gov
The induced fit model, a concept borrowed from enzymology, describes a dynamic recognition process where the binding of a substrate induces a conformational change in the receptor molecule. This principle has been applied to the design of chemosensors for pyrophosphate. An example is a "flexible" Fe-salen complex that undergoes a significant configurational change upon binding to the hydrogen pyrophosphate anion (HP₂O₇³⁻) at physiological pH.
This initial binding event, which is reminiscent of the induced fit binding of substrates by enzymes, is a prerequisite for the subsequent disassembly of the probe and the release of a fluorescent signaling unit. This mechanism contrasts with the more common "key-lock" principle where the probe has a rigid, pre-organized binding site. The flexibility of the receptor allows for a highly selective and effective recognition of pyrophosphate over other similar anions. This approach, where a large conformational change is required to trigger the signaling event, is categorized as "induced fit" activity-based sensing. The specificity of this interaction is not just based on the initial binding, but on the entire process of conformational change and subsequent reaction.
While a specific class of sensors termed "compartmental chemosensors" is not explicitly defined in the reviewed literature, the development of chemosensors for pyrophosphate is heavily focused on their application within specific biological compartments, particularly in aqueous environments and inside living cells. nih.gov The primary challenge in designing such sensors is to achieve high selectivity for pyrophosphate over other structurally similar and highly abundant anions like phosphate, ADP, and especially ATP, in a complex biological matrix. nih.gov
Biochemical Assays and Analytical Techniques for Pyrophosphate
A variety of methods are available for the quantification of inorganic pyrophosphate (PPi), ranging from enzymatic assays to direct analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Enzymatic assays are widely used and often rely on coupling the consumption or production of PPi to a detectable signal. A common approach involves the enzyme ATP sulfurylase, which converts PPi and adenosine 5'-phosphosulfate (APS) into ATP. The newly formed ATP can then be sensitively quantified using the firefly luciferase/luciferin system, which produces a bioluminescent signal proportional to the ATP concentration. This method is highly sensitive and can be used to measure PPi in complex biological samples like plasma.
Fluorescence-based assays offer another sensitive detection method. These can involve proprietary fluorogenic pyrophosphate sensors that exhibit an increase in fluorescence intensity upon binding to PPi. Other approaches use metal-ion complexes where the coordination of PPi displaces a fluorescent dye, leading to a change in fluorescence. Some sensors are designed to be "turn-on," where fluorescence is enhanced upon PPi binding. These assays are often adaptable to high-throughput screening formats.
Colorimetric assays, such as the malachite green assay, provide a simpler, albeit sometimes less sensitive, method for PPi detection. These assays are typically based on the quantification of orthophosphate (Pi) released after the enzymatic hydrolysis of PPi by inorganic pyrophosphatase.
Direct analytical techniques are also employed for PPi analysis. Titration can be a precise method for determining pyrophosphate content in aqueous solutions. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and quantification of pyrophosphate, often alongside other phosphate-containing compounds like thiamine pyrophosphate.
Comparison of Pyrophosphate (PPi) Assay Techniques
| Technique | Principle | Detection Method | Advantages | Considerations |
|---|---|---|---|---|
| Enzymatic Assay (ATP Sulfurylase/Luciferase) | Enzymatic conversion of PPi to ATP, which is then measured. | Bioluminescence | High sensitivity, suitable for biological samples. | Requires correction for pre-existing ATP in the sample. |
| Fluorescence-Based Assays | Binding of PPi to a sensor molecule causes a change in fluorescence. | Fluorometry | High sensitivity, adaptable to high-throughput screening. | Potential for interference from other anions or sample components. nih.gov |
| Colorimetric Assays (e.g., Malachite Green) | Indirectly measures PPi by quantifying the orthophosphate produced after enzymatic hydrolysis. | Spectrophotometry | Simple, inexpensive. | Generally lower sensitivity than luminescent or fluorescent methods. |
| Titration | Direct chemical titration to determine PPi concentration. | Potentiometric or colorimetric endpoint | Accurate and precise for aqueous samples. | May not be suitable for complex biological matrices or very low concentrations. |
| High-Performance Liquid Chromatography (HPLC) | Separation of PPi from other components followed by detection. | UV, conductivity, or mass spectrometry detection | Allows for simultaneous analysis of multiple analytes. | Requires specialized equipment and method development. |
Enzymtesten
Pyrofosfaat is een product van talrijke biosynthetische reacties, waaronder DNA- en RNA-polymerisatie, de activering van vetzuren en de vorming van cyclisch AMP. aatbio.comaatbio.com De detectie en kwantificering ervan vormen de basis van veel enzymtesten.
Gekoppelde enzymatische testen: Een veelgebruikte strategie omvat het koppelen van de PPi-producerende reactie aan andere enzymen die een detecteerbaar signaal genereren. Een klassieke methode maakt gebruik van ATP-sulfurylase, dat PPi en adenosinen 5'-fosfosulfaat (APS) omzet in ATP. Het geproduceerde ATP wordt vervolgens gekwantificeerd met behulp van het vuurvlieg-luciferase/luciferine-systeem, dat een lichtsignaal produceert dat evenredig is met de hoeveelheid ATP. google.comnih.govmdpi.com Deze bioluminescentietest is zeer gevoelig en kan PPi-concentraties in het bereik van 20 nM tot 20 µM detecteren. google.com Een andere gekoppelde test maakt gebruik van een reeks enzymen, waaronder anorganische pyrofosfatase (PPase), purinenucleosidefosforylase (PNPase) en xanthine-oxidase (XOD), om een chromogeen product te genereren dat spectrofotometrisch kan worden gemeten. nih.gov
Directe detectie: Methoden voor de directe detectie van PPi zijn ook ontwikkeld om de noodzaak van koppelingsenzymen te vermijden. Deze omvatten fluorometrische testen die gebruik maken van sensoren waarvan de fluorescentie-intensiteit verandert bij binding aan pyrofosfaat. aatbio.comaatbio.com Deze testen zijn robuust, geschikt voor high-throughput screening en kunnen PPi detecteren in concentraties zo laag als 0,3 µM tot 1 µM. aatbio.comaatbio.com
De activiteit van enzymen zoals DNA-polymerasen, guanylylcyclasen, adenylylcyclasen en anorganische pyrofosfatasen zelf wordt vaak bepaald door de snelheid van PPi-vorming of -consumptie te meten. google.comfrontiersin.orgbioassaysys.com
Kernspinresonantie (NMR) spectroscopie (bijv. 31P NMR)
³¹P NMR-spectroscopie is een krachtig hulpmiddel voor het bestuderen van fosforbevattende verbindingen, en kaliumpyrofosfaat dient als een belangrijke bron van het pyrofosfaatanion voor deze analyses. wikipedia.org
Chemische verschuiving: In ³¹P NMR-spectra wordt de chemische verschuiving van pyrofosfaat beïnvloed door factoren zoals de pH en de aanwezigheid van metaalionen. De signalen voor pyrofosfaat verschijnen doorgaans in het bereik van -4 tot -10 ppm ten opzichte van de 85% fosforzuurstandaard. researchgate.netoup.com De fosforkernen in de eindstandige fosfaatgroepen van een polyfosfaatketen, zoals pyrofosfaat, resoneren doorgaans op een lager magnetisch veld (minder afgeschermd) dan die in de middelste groepen. nih.gov
pH-afhankelijkheid: De chemische verschuivingen van pyrofosfaat zijn pH-afhankelijk, wat de protonatietoestanden van de fosfaatgroepen weerspiegelt. Deze eigenschap maakt ³¹P NMR nuttig voor het bestuderen van de zuur-base-eigenschappen van pyrofosfaat en zijn interacties in verschillende bufferomstandigheden. oup.com
Interactiestudies: ³¹P NMR wordt gebruikt om de binding van pyrofosfaat aan enzymen en andere biomoleculen te onderzoeken. Veranderingen in de chemische verschuiving of de lijnbreedte van het ³¹P-signaal bij toevoeging van een bindende partner kunnen informatie verschaffen over de bindingsplaats en de aard van de interactie.
| Fosforverbinding | Typisch ³¹P NMR chemisch verschuivingsbereik (ppm) | Referentie |
|---|---|---|
| Orthofosfaat | +2 tot +6 | researchgate.net |
| Pyrofosfaat | -4 tot -10 | researchgate.netoup.com |
| Fosfomono-esters | +3 tot +6 | researchgate.net |
| Fosfodi-esters | -1 tot +3 | researchgate.net |
Massaspectrometrie (bijv. Elektrospray-ionisatie-massaspectrometrie)
Elektrospray-ionisatie-massaspectrometrie (ESI-MS) is een zeer selectieve techniek die wordt gebruikt voor de detectie en kwantificering van pyrofosfaat en andere fosfaten zonder dat voorafgaande scheiding of derivatisering nodig is. nih.govcolby.edu
Detectie: Pyrofosfaat wordt doorgaans gedetecteerd in de negatieve ionenmodus als het [M-H]⁻-ion. koreascience.krresearchgate.net Tandem-massaspectrometrie (MS/MS) kan worden gebruikt voor verdere structurele bevestiging, waarbij het [M-H]⁻-ion als precursor wordt gebruikt, wat leidt tot de vorming van karakteristieke product-ionen zoals fosfaat. koreascience.krresearchgate.net
Kwantificering: ESI-MS maakt de kwantificering van pyrofosfaat in complexe biologische matrices mogelijk. nih.govkoreascience.kr De detectielimieten voor pyrofosfaat en gerelateerde verbindingen liggen in het lage ng/mL- tot µg/mL-bereik. nih.govkoreascience.kr De techniek is met succes toegepast op de analyse van verschillende pyrofosfaten in plasma. koreascience.krresearchgate.net
Koppeling met scheidingstechnieken: De gevoeligheid en selectiviteit van de detectie van pyrofosfaat worden vaak verbeterd door ESI-MS te koppelen aan vloeistofchromatografie (LC) of capillaire elektroforese (CE). koreascience.krresearchgate.netnih.gov Deze gecombineerde aanpak, zoals CE-ESI-MS, is bijzonder krachtig voor het profileren van complexe mengsels van fosfaten en pyrofosfaten in biologische monsters. researchgate.netucl.ac.uknih.gov
| Pyrofosfaatverbinding | Precursor-ion [M-H]⁻ | Kwantificeringslimiet (LOQ) | Referentie |
|---|---|---|---|
| Isopentenylpyrofosfaat (IPP) | m/z 245 | 0.1 µg/mL | koreascience.krresearchgate.net |
| Dimethylallylpyrofosfaat (DMAPP) | m/z 245 | 0.1 µg/mL | koreascience.krresearchgate.net |
| Geranylpyrofosfaat (GPP) | m/z 313 | 0.05 µg/mL | koreascience.krresearchgate.net |
| Farnesylpyrofosfaat (FPP) | m/z 381 | 0.05 µg/mL | koreascience.krresearchgate.net |
Fourier-transformatie-infraroodspectroscopie (FTIR)
FTIR-spectroscopie is een waardevol hulpmiddel voor het karakteriseren van de vibrationele eigenschappen van pyrofosfaat. De techniek kan de aanwezigheid van specifieke functionele groepen en de aard van de chemische bindingen in de molecule identificeren. De karakteristieke absorptiebanden voor pyrofosfaat zijn geassocieerd met de trillingen van de P-O- en P-O-P-bindingen.
Spectra van kaliumpyrofosfaat vertonen typisch sterke absorptiebanden die overeenkomen met:
Asymmetrische en symmetrische strekvibraties van de P-O-P-brug.
Strekvibraties van de terminale PO₃- en PO₂-groepen.
Deze spectroscopische handtekeningen kunnen worden gebruikt om de interactie van pyrofosfaat met oppervlakken, zoals in studies van sorptie op mineralen, of de integratie ervan in materialen te bestuderen. researchgate.net
Spectroscopische methoden (UV-Vis, fluorescentie, Raman)
Verschillende spectroscopische technieken worden gebruikt voor de indirecte detectie en kwantificering van pyrofosfaat, vaak door gebruik te maken van chemosensoren die een verandering in hun optische eigenschappen vertonen bij binding aan PPi.
UV-Vis-spectroscopie: UV-Vis-methoden voor de detectie van pyrofosfaat zijn vaak gebaseerd op de verplaatsing van een indicator uit een metaal-indicatorcomplex. researchgate.net Een voorbeeld is een systeem dat gebruikmaakt van een ytterbium (Yb³⁺)-pyrocatecholviolet (PV)-complex; de toevoeging van pyrofosfaat bindt aan het Yb³⁺, waardoor de indicator vrijkomt en een meetbare verandering in de absorptie bij specifieke golflengten wordt veroorzaakt. researchgate.net Een andere benadering maakt gebruik van de fosforolyse van 5-broomuridine, die een spectrale verschuiving in het UV-gebied veroorzaakt die kan worden gebruikt om pyrofosfaat te kwantificeren na de enzymatische hydrolyse ervan tot orthofosfaat. acs.orgchemrxiv.org
Fluorescentiespectroscopie: Dit is een zeer gevoelige methode voor de detectie van pyrofosfaat. Veel strategieën zijn gebaseerd op "turn-on" of "turn-off" fluorescentieresponsen. rsc.orgrsc.orgacs.orgacs.org Een veelgebruikte aanpak is het gebruik van een metaalion (zoals Cu²⁺ of Al³⁺) dat de fluorescentie van een fluorofoor dooft. rsc.orgacs.orgnih.gov Wanneer pyrofosfaat wordt geïntroduceerd, bindt het selectief aan het metaalion, waardoor de fluorofoor vrijkomt en de fluorescentie wordt hersteld. acs.orgnih.gov Deze systemen bieden een hoge selectiviteit voor PPi ten opzichte van andere anionen, waaronder ATP en orthofosfaat. rsc.orgrsc.org
Raman-spectroscopie: Raman-spectroscopie levert informatie op over de vibrationele modi van moleculen. Voor kaliumpyrofosfaat kunnen FT-Raman-spectra worden verkregen om de karakteristieke P-O- en P-O-P-vibraties te identificeren, wat een aanvulling vormt op de gegevens van FTIR. spectrabase.com
Chromatografie en elektroforese
Chromatografische en elektroforetische methoden zijn essentieel voor de scheiding en kwantificering van pyrofosfaat uit complexe biologische en omgevingsmonsters.
Ionenchromatografie (IC): IC is een robuuste en veelgebruikte techniek voor de analyse van anionen, waaronder pyrofosfaat. nih.gov Met behulp van anionenwisselingskolommen (zoals de IonPac AS11-HC of AS16) en een eluentgradiënt (vaak KOH), kan pyrofosfaat worden gescheiden van orthofosfaat en andere polyfosfaten. nih.govmetrohm.comthermofisher.com Detectie wordt doorgaans bereikt met een onderdrukte geleidbaarheidsdetector, wat een gevoelige en betrouwbare kwantificering mogelijk maakt. nih.govmetrohm.com De methode is met succes toegepast op de analyse van pyrofosfaat in zeevruchten en andere monsters. nih.gov
Capillaire elektroforese (CE): CE is een techniek met hoge resolutie die bijzonder geschikt is voor de scheiding van hoog geladen, kleine moleculen zoals pyrofosfaat en inositolpyrofosfaten. researchgate.netnih.govresearchgate.net De scheiding is gebaseerd op het verschil in elektroforetische mobiliteit in een smal capillair onder invloed van een hoog elektrisch veld. De koppeling van CE aan massaspectrometrie (CE-MS) is een bijzonder krachtige aanpak, die een zeer gevoelige en selectieve analyse van pyrofosfaatisomeren in complexe biologische monsters mogelijk maakt, zoals is aangetoond in studies van inositolpyrofosfaten in zoogdierweefsels. ucl.ac.uknih.govresearchgate.net
Tabel van vermelde chemische verbindingen
| Naam van de verbinding | Afkorting |
| Kaliumpyrofosfaat | |
| Pyrofosfaat | PPi |
| Adenosinetrifosfaat | ATP |
| Adenosinedifosfaat | ADP |
| Adenosinemonofosfaat | AMP |
| Cyclisch adenosinemonofosfaat | cAMP |
| Deoxyribonucleïnezuur | DNA |
| Ribonucleïnezuur | RNA |
| Adenosine 5'-fosfosulfaat | APS |
| Isopentenylpyrofosfaat | IPP |
| Dimethylallylpyrofosfaat | DMAPP |
| Geranylpyrofosfaat | GPP |
| Farnesylpyrofosfaat | FPP |
| Orthofosfaat / Anorganisch fosfaat | Pi |
| 5-Broomuridine | |
| Ytterbium | Yb³⁺ |
| Pyrocatecholviolet | PV |
| Kaliumhydroxide | KOH |
| Inositolpyrofosfaten | PP-InsPs |
Environmental and Remediation Research
Environmental Fate and Transport of Pyrophosphate Ions
The environmental behavior of potassium pyrophosphate is primarily governed by the fate of its constituent ions, potassium (K⁺) and pyrophosphate (P₂O₇⁴⁻), upon its dissolution in aqueous environments.
In aqueous media, potassium pyrophosphate completely dissociates into potassium ions and pyrophosphate ions. The pyrophosphate anion is unstable in aqueous solutions and undergoes hydrolysis, breaking down into two molecules of inorganic phosphate (B84403) (orthophosphate). This hydrolysis reaction can be represented by the following equation:
P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻
The rate of this hydrolysis is influenced by several factors, including pH and the presence of metal ions. The reaction is generally slow in the absence of enzymatic catalysis, especially in non-acidic conditions.
While the term "biodegradation" is more commonly associated with organic compounds, the transformation of inorganic pyrophosphate in the environment is significantly mediated by biological processes. Microorganisms play a crucial role in the hydrolysis of pyrophosphate through the action of enzymes known as pyrophosphatases. These enzymes catalyze the breakdown of pyrophosphate into orthophosphate, which can then be utilized by aquatic plants and algae as a nutrient. This enzymatic hydrolysis is a key pathway for the integration of pyrophosphate into natural biogeochemical cycles. The abundance of microorganisms possessing these enzymes in soil and water suggests that pyrophosphate is readily transformed in the environment.
Ecotoxicity Studies
Ecotoxicity studies on potassium pyrophosphate have been conducted to assess its potential impact on aquatic ecosystems.
Acute toxicity studies have been performed on various aquatic organisms. For potassium pyrophosphate, the 48-hour EC50 for the invertebrate Daphnia magna is reported to be greater than 100 mg/L. epa.gov While direct acute toxicity data for fish and algae for potassium pyrophosphate is limited, data from a similar compound, phosphoric acid, potassium salt (2:3), dehydrate, is used as a read-across. The 96-hour LC50 for the rainbow trout (Oncorhynchus mykiss) and the 72-hour EC50 for the algae Selenastrum capricornutum are both reported to be greater than 100 mg/L. iipseries.org Based on these results, potassium pyrophosphate is considered to have low acute toxicity to aquatic organisms. iipseries.orgnih.gov There are currently no chronic aquatic toxicity data available for potassium pyrophosphate. iipseries.org
Table 1: Acute Aquatic Toxicity of Potassium Pyrophosphate and a Read-Across Substance
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference Substance |
|---|---|---|---|---|
| Fish (Oncorhynchus mykiss) | LC50 | >100 | 96 hours | Phosphoric acid, potassium salt (2:3), dehydrate |
| Invertebrates (Daphnia magna) | EC50 | >100 | 48 hours | Potassium pyrophosphate |
| Algae (Selenastrum capricornutum) | EC50 | >100 | 72 hours | Phosphoric acid, potassium salt (2:3), dehydrate |
The bioaccumulation potential of potassium pyrophosphate is considered to be low. iipseries.org This is because, upon dissociation and hydrolysis, it forms potassium and phosphate ions, which are essential nutrients for all living organisms. The intracellular and extracellular concentrations of these ions are actively regulated by organisms. iipseries.org Therefore, neither potassium pyrophosphate nor its dissociated ions are expected to bioaccumulate in the tissues of aquatic organisms. iipseries.org
Role in Water Treatment and Conditioning
Potassium pyrophosphate is utilized in various water treatment and conditioning applications due to its chemical properties. adeq.state.ar.us It serves as a water softener, scale inhibitor, and corrosion inhibitor. researchgate.net
Its primary function in water treatment is as a sequestering agent. It has the ability to form stable, soluble complexes with metal ions, particularly calcium and magnesium, which are the primary contributors to water hardness. By sequestering these ions, potassium pyrophosphate prevents them from precipitating and forming scale on surfaces such as pipes (B44673) and boilers. This action helps to maintain the efficiency of water systems and reduce the need for more aggressive chemical treatments.
In addition to preventing scale formation, potassium pyrophosphate also acts as a corrosion inhibitor for ferrous metals. chemtreat.com In cooling water systems, it is often used in combination with other phosphates to protect metal surfaces from corrosion. chemtreat.com Polyphosphates, including pyrophosphate, are predominantly cathodic corrosion inhibitors. chemtreat.com
Furthermore, its ability to sequester iron and manganese ions helps to prevent the discoloration of water and staining of fixtures. researchgate.net Potassium pyrophosphate's high solubility in water makes it a preferred choice in some formulations compared to its sodium-based counterparts. adeq.state.ar.us
Table 2: Applications of Potassium Pyrophosphate in Water Treatment
| Application | Mechanism of Action | Benefits |
|---|---|---|
| Water Softening | Sequestration of calcium and magnesium ions | Prevents soap scum, improves cleaning efficiency |
| Scale Inhibition | Complexation with scale-forming minerals | Prevents buildup in pipes, boilers, and heat exchangers |
| Corrosion Inhibition | Forms a protective film on metal surfaces | Extends the lifespan of water system components |
| Iron and Manganese Sequestration | Binds with dissolved iron and manganese | Prevents red and black water, reduces staining |
Scale Inhibition and Corrosion Control
Potassium pyrophosphate is an effective agent for scale inhibition and corrosion control in water systems. Its function stems from two primary mechanisms: chelation and the formation of a protective film. The pyrophosphate anion can sequester di- and trivalent metal ions, preventing them from precipitating as scale-forming salts like calcium carbonate. Furthermore, it can form a protective layer on metal surfaces, guarding against corrosion. atamanchemicals.com
The compound's efficacy as a corrosion inhibitor has been studied under various conditions. For instance, research on N80 steel, which is commonly used in oil and gas industry equipment, demonstrated the influence of temperature on corrosion rates in a concentrated tetrapotassium pyrophosphate solution. electrochemsci.org While corrosion rates were moderate at lower temperatures, they increased significantly above 90°C. electrochemsci.orgresearchgate.net The addition of corrosion inhibitors, such as vanadates, to the TKPP solution was shown to dramatically reduce the corrosion rate by promoting the passivation of the carbon steel. electrochemsci.org In the presence of 0.5 wt. % vanadate, the corrosion rate of N80 steel at 120°C could be controlled to less than 3 mpy (mils per year). electrochemsci.org
Table 1: Corrosion Rate of N80 Steel in Concentrated TKPP Solution at Various Temperatures
| Temperature (°C) | Corrosion Rate (mpy) |
| 30 | Mild |
| 60 | Mild |
| 90 | Moderate |
| 120 | 731 |
This table illustrates the significant impact of temperature on the corrosion of N80 steel in a tetrapotassium pyrophosphate solution, with a dramatic increase in corrosion rate observed at 120°C. electrochemsci.org
Water Softening Mechanisms
The primary mechanism by which potassium pyrophosphate softens water is through chelation. atamanchemicals.comgetwsu.com Hard water is characterized by high concentrations of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can react with soaps to form insoluble scum and can deposit as scale in pipes and appliances. atamanchemicals.comchemicalbook.com
Potassium pyrophosphate is highly effective at sequestering these hardness ions. stppgroup.com When dissolved in water, it dissociates to provide pyrophosphate ions (P₂O₇⁴⁻). These anions readily react with calcium and magnesium ions to form stable, soluble complexes. atamanchemicals.comatamanchemicals.com This process effectively removes the Ca²⁺ and Mg²⁺ ions from the solution, preventing them from causing the negative effects associated with hard water. atamanchemicals.com Due to its high solubility, potassium pyrophosphate is often preferred over its sodium counterparts in water treatment formulations. stppgroup.com
Soil Remediation Applications
While phosphate compounds are extensively studied for the remediation of heavy metal-contaminated soils, specific research focusing on potassium pyrophosphate is limited in the available literature.
Remediation of Arsenic and Lead Contamination
The application of phosphate-based amendments for the in-situ immobilization of lead (Pb) in contaminated soils is a well-documented strategy. nih.gov This method typically involves the formation of highly stable lead phosphate minerals, such as pyromorphite, which reduces the bioavailability of the lead. nih.govnih.gov However, the use of phosphates for arsenic (As) remediation is more complex, as the addition of phosphate can sometimes increase arsenic mobility through competitive sorption effects. pnas.org
Specific studies detailing the use of potassium pyrophosphate for the remediation of soils contaminated with arsenic and lead are not prevalent in the reviewed scientific literature. Research in this area has tended to focus on other phosphate sources like triple superphosphate, phosphoric acid, and apatite minerals, or on alternative chemistries such as those involving jarosite. nih.govpnas.org
Synergistic Leaching Mechanisms
The term "synergistic leaching" in soil remediation typically refers to a process where a combination of leaching agents is more effective at removing contaminants than the sum of their individual effects. While there is research on the synergistic leaching of potassium from minerals like potassium feldspar (B12085585) using various acids, ecu.edu.auresearchgate.net there is a lack of specific studies on the use of potassium pyrophosphate as an agent for the synergistic leaching of contaminants from soil. Therefore, its role and the mechanisms involved in such processes are not well-documented.
Impact on Soil Fertility and Nutrient Availability
Potassium pyrophosphate contains two essential macronutrients for plants: potassium (K) and phosphorus (P). This composition suggests its potential use as a fertilizer to improve soil fertility and nutrient availability.
Potassium is vital for numerous plant functions, including enzyme activation, water movement, and photosynthesis. umn.edu Phosphorus is a critical component of adenosine (B11128) triphosphate (ATP), the energy currency of the cell, and plays a fundamental role in plant metabolism. Appropriate fertilization with N, P, and K is known to improve soil nutrient content and crop yields. frontiersin.org
The agronomic effectiveness of pyrophosphate as a source of phosphorus has been compared to more traditional orthophosphate fertilizers. In a study on calcareous soils, pyrophosphate was found to perform similarly to or, in some cases, better than potassium dihydrogen phosphate in terms of dry matter yield for corn. iosrjournals.org This suggests that pyrophosphate can be an effective source of phosphorus for crops, potentially due to a slower reaction with soil components compared to orthophosphate fertilizers. iosrjournals.org
However, the application of any fertilizer must be managed carefully. Excessive application of potassium fertilizers can sometimes lead to a decrease in the availability of other nutrients like nitrogen and phosphorus, possibly due to antagonistic effects between ions. frontiersin.org The high solubility of potassium pyrophosphate atamanchemicals.comgetwsu.com would ensure that potassium and phosphate are readily available for plant uptake, but it could also influence nutrient dynamics in the soil solution. Long-term studies on calcareous soils have shown that applying potassium equivalent to crop removal is generally sufficient to maintain available soil K levels. researchgate.net
Advanced Research Applications and Future Directions
Emerging Applications in Materials Science
Potassium pyrophosphate (K₄P₂O₇), also known as tetrapotassium pyrophosphate (TKPP), is a versatile compound with a growing number of applications in advanced materials science. Its properties as a dispersant, sequestrant, and chelating agent make it a valuable component in the formulation and modification of various materials.
Coatings and Surface Modification
In the realm of coatings and surface modification, potassium pyrophosphate plays a crucial role, particularly in the formulation of water-based (latex) paints. chemicalbook.comatamanchemicals.com It functions as an anionic dispersant, aiding in the wetting and even dispersion of pigments within the paint formulation. phosphatesfacts.orgicl-phos-spec.com This action is critical for achieving uniform color and a stable paint consistency.
The mechanism behind its effectiveness lies in its ability to break down pigment agglomerates and stabilize the resulting pigment suspension. phosphatesfacts.org Polyphosphates like TKPP act as deflocculants, creating a stable viscosity in the paint. phosphatesfacts.org This is achieved through electrostatic and steric stabilization, where the pyrophosphate anions adsorb onto the surface of the pigment particles, creating repulsive forces that prevent them from clumping together. This results in a paint with low and stable viscosity, which is desirable for application and storage.
Furthermore, potassium pyrophosphate also functions as a sequestrant in paint formulations. phosphatesfacts.orgicl-phos-spec.com It can chelate with metal ions, such as iron (Fe³⁺), which can otherwise negatively impact the quality and color of the paint. chemicalbook.com Its strong chelating and dispersing capabilities are also utilized in electroplating as a pretreatment agent to clean and activate metal surfaces, ensuring optimal adhesion of the plating layer. nbinno.com
| Function | Mechanism of Action | Benefit in Coating Formulation |
|---|---|---|
| Dispersant | Adsorbs onto pigment surfaces, creating electrostatic repulsion between particles. | Prevents pigment agglomeration, ensures uniform color distribution. |
| Deflocculant | Reduces the viscosity of the pigment suspension. | Creates paints with low and stable viscosities for improved application. |
| Sequestrant | Chelates with metal ions (e.g., Fe³⁺) present in the formulation. | Improves the quality and color stability of the paint. |
| Leveling Agent | Contributes to a smooth and uniform paint film. | Enhances the final appearance of the coated surface. |
Ceramic and Clay Dispersion
The dispersing properties of potassium pyrophosphate are also highly valued in the ceramics industry. atamanchemicals.comknowde.com In the production of ceramics, a slurry, or slip, is often prepared by mixing ceramic powders with water. academicjournals.org Controlling the rheology (flow properties) of this slurry is critical for subsequent processing steps like slip casting and spray drying. academicjournals.org
Potassium pyrophosphate acts as a deflocculant for ceramic and clay particles in these aqueous suspensions. knowde.comdigitalfire.com The pyrophosphate anions adsorb onto the surface of the clay and ceramic particles, increasing the negative charge on their surfaces. digitalfire.com This leads to an increase in the zeta potential, which is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. The enhanced repulsion prevents the particles from flocculating, or clumping together. digitalfire.comtheceramicshop.com
By preventing flocculation, potassium pyrophosphate significantly reduces the viscosity of the ceramic slurry. academicjournals.org This allows for a higher concentration of solids in the slip while maintaining good fluidity, which is advantageous for forming dense, uniform ceramic bodies. academicjournals.org
| Property | Effect of Potassium Pyrophosphate Addition | Underlying Mechanism |
|---|---|---|
| Viscosity | Decreases | Acts as a deflocculant, preventing particle agglomeration. |
| Particle Dispersion | Increases | Enhances electrostatic repulsion between ceramic/clay particles. |
| Slurry Stability | Improves | Maintains a homogeneous suspension of particles over time. |
Synthetic Rubber Production
Potassium pyrophosphate is utilized in the production of synthetic rubber, specifically in the process of emulsion polymerization. atamanchemicals.com This method is widely used for producing copolymers like styrene-butadiene rubber (SBR). Emulsion polymerization involves dispersing the monomer (the building block of the polymer) in water with the help of an emulsifier to form an emulsion. A catalyst then initiates the polymerization reaction within the monomer droplets.
Research has shown that the presence of a water-soluble alkali metal pyrophosphate, such as potassium pyrophosphate, can hasten the emulsion polymerization process. It is suggested that pyrophosphates may function by activating the polymerization catalyst. Another proposed mechanism is the removal of substances that act as polymerization inhibitors, thereby increasing the reaction rate.
Furthermore, the addition of pyrophosphate has been observed to improve the quality of the resulting synthetic rubber. This suggests that pyrophosphates might influence the polymerization process in a way that leads to the formation of polymers with a more desirable structure.
Research in Agricultural Science
In the field of agricultural science, potassium pyrophosphate is being investigated for its potential to enhance crop production and the efficacy of agricultural chemicals. Its dual role as a source of essential nutrients and a functional additive makes it a compound of interest.
Fertilizer Additives and Nutrient Uptake Enhancement
Potassium pyrophosphate can serve as a source of both potassium and phosphorus, two essential macronutrients for plant growth. icl-phos-spec.com Research into polyphosphate fertilizers, including pyrophosphates, suggests they can enhance the uptake of other essential nutrients by plants.
A study on a related compound, potassium tripolyphosphate (KTPP), demonstrated a significant increase in the uptake of phosphorus (P), calcium (Ca), and magnesium (Mg) in maize shoots compared to the conventional fertilizer diammonium phosphate (B84403) (DAP). nih.gov The study also showed that KTPP could significantly increase the solubility of Ca and Mg. nih.gov This chelating action of polyphosphates can prevent the precipitation of these cations in the soil, making them more available for plant uptake.
While direct research on potassium pyrophosphate is less extensive, a pot experiment comparing the agronomic effectiveness of pyrophosphate with potassium dihydrogen phosphate for corn in calcareous soils found that their performance in terms of dry matter yield was nearly the same. iosrjournals.org However, potassium dihydrogen phosphate resulted in a significantly higher phosphorus concentration in the plant tissue. iosrjournals.org This suggests that while pyrophosphate can be an effective fertilizer, its nutrient release and uptake dynamics may differ from other phosphate sources. The effectiveness of pyrophosphate is thought to be due to its slower reaction with soil components compared to traditional orthophosphate fertilizers. iosrjournals.org
| Nutrient | Effect of Potassium Tripolyphosphate (KTPP) vs. Diammonium Phosphate (DAP) in Maize |
|---|---|
| Phosphorus (P) | Significantly improved uptake with KTPP. nih.gov |
| Calcium (Ca) | Significantly improved uptake with KTPP. nih.gov |
| Magnesium (Mg) | Significantly improved uptake with KTPP. nih.gov |
Herbicide Spray Adjuvants
Potassium pyrophosphate has been identified as an effective spray adjuvant for post-emergence herbicides. google.com An adjuvant is a substance added to a herbicide formulation to improve its effectiveness. Potassium pyrophosphate functions synergistically with herbicides to increase their level of absorption into plant tissues. chemicalbook.comgoogle.com
The mechanism of this synergistic effect is multifaceted. Firstly, potassium pyrophosphate acts as a surface-active agent, which can reduce the surface tension of the spray droplets. chemicalbook.com This allows the droplets to spread more evenly over the leaf surface, increasing the contact area for herbicide absorption. Secondly, it has been proposed that potassium pyrophosphate's role as a plant nutrient stimulates the target and non-target plant species to have a growth response, which in turn increases the efficacy of the herbicide. google.com This dual functionality as both a surfactant and a plant nutrient is a key aspect of its effectiveness as a herbicide adjuvant. google.com
Research in Food Science and Technology (excluding basic properties)
Potassium pyrophosphate (TKPP) is a highly functional ingredient in food processing, primarily utilized for its ability to emulsify and stabilize complex food systems. nbinno.com Its mechanism of action is multifaceted, involving interactions with proteins, chelation of metal ions, and modification of the food matrix's ionic environment.
As an emulsifier, potassium pyrophosphate facilitates the stabilization of oil and water mixtures, which is critical in products like processed meats, sauces, and dressings. nbinno.com It achieves this by binding to both fat and water molecules, creating stable emulsions that prevent separation and ensure a consistent, homogenous texture. nbinno.com The pyrophosphate anion has a specific effect on meat proteins, particularly actomyosin. osu.edu It helps to solubilize and extract these proteins, which then migrate to the oil-water interface. osu.edu There, the proteins form a stable film around dispersed fat globules, preventing them from coalescing. rroij.comnih.gov This action is enhanced by TKPP's effect on ionic strength; it ionizes in water, leading to electrostatic repulsion between protein chains, which allows more space for water binding and further stabilizes the emulsion. osu.edu
Table 1: Functional Properties of Potassium Pyrophosphate in Food Emulsions
| Property | Mechanism of Action | Application Example |
|---|---|---|
| Protein Solubilization | Extracts myofibrillar proteins from muscle fibers, increasing their availability to act as emulsifiers. osu.edu | Processed meats (sausages, ham) |
| Ionic Strength Modification | Increases electrostatic repulsion between proteins, enhancing water-holding capacity and stability. osu.edu | Low-sodium meat products |
| pH Buffering | Maintains a stable pH, optimizing protein functionality and preventing precipitation. nbinno.comnbinno.com | Sauces and dressings |
| Ion Sequestration | Chelates divalent cations (Ca²⁺, Mg²⁺) that can destabilize emulsions. atamanchemicals.comresearchgate.net | Dairy products, canned seafood |
Research in food technology demonstrates that potassium pyrophosphate significantly contributes to the quality improvement and preservation of various food products. Its role extends beyond emulsification to enhancing texture, water-holding capacity, and shelf life. nbinno.comnbinno.com
In meat and seafood processing, TKPP is known to improve juiciness and yield. nbinno.comnbinno.com By increasing the pH of the meat system further from the isoelectric point of the proteins, it enhances the water-holding capacity of the muscle tissue. osu.edu This results in lower cooking losses and a more succulent final product. foods-additives.com For instance, research shows that a 0.2% usage of TKPP can lead to a 35% increase in protein yield and limit cook loss in low-sodium ham to as low as 3.2%. foods-additives.com
As a texturizer, potassium pyrophosphate influences the consistency and mouthfeel of foods. nbinno.com In ice cream, it can increase the swelling degree, leading to a creamier texture. nbinno.com In noodle production, it has been found to improve both taste and yield. nbinno.com Its ability to prevent the aging of cheese helps maintain desirable textural qualities over time. nbinno.com
Potassium pyrophosphate also functions as a preservative by inhibiting spoilage and chemical degradation. nbinno.comnbinno.com In canned seafood, it prevents the formation of struvite crystals (magnesium ammonium (B1175870) phosphate), which can be mistaken for glass by consumers. nbinno.com It also helps to inhibit discoloration in canned fruits. nbinno.com By maintaining a stable pH, it helps to control enzymatic activity and microbial growth, further contributing to the extension of product shelf life. nbinno.comnbinno.com
Pharmaceutical and Biomedical Research
In pharmaceutical formulations, maintaining a stable pH is often critical for the efficacy, stability, and shelf life of active pharmaceutical ingredients (APIs). stmarys-ca.edu Potassium pyrophosphate serves as an effective buffering agent in various pharmaceutical preparations. atamanchemicals.comconnectionchemical.com Its buffering action is most effective in the pH range of approximately 6.0 to 8.0, which is relevant for many biological and pharmaceutical systems. stmarys-ca.edu
The mechanism involves the pyrophosphate ion (P₂O₇⁴⁻), which can accept or donate protons to resist significant changes in pH when an acid or base is added to the formulation. stmarys-ca.edu This property is crucial for liquid formulations such as injectable solutions and oral suspensions, where pH shifts can affect drug solubility, bioavailability, and stability. stmarys-ca.edu By maintaining a consistent pH, potassium pyrophosphate helps to ensure that the API remains in its most effective and stable form. connectionchemical.comsndb.in Its high solubility and non-toxic nature make it a suitable choice for these applications. atamanchemicals.comstmarys-ca.edu
Table 2: pH of 1% Aqueous Solutions of Various Phosphates
| Inorganic Phosphate | pH |
|---|---|
| Tetrapotassium pyrophosphate | 10.2 |
| Sodium tripolyphosphate | 9.8 |
| Disodium orthophosphate | 8.8 |
| Sodium polyphosphate, glassy | 7.0 |
| Monosodium orthophosphate | 4.4 |
| Sodium acid pyrophosphate | 4.2 |
Source: Adapted from Ellinger, 1972. osu.edu
Potassium pyrophosphate is a key active ingredient in many oral care products, such as toothpastes and mouthwashes, where it functions primarily as a "tartar control" agent. atamanchemicals.comchemicalbook.com The primary mechanism behind its efficacy is its ability to act as a chelating agent in saliva. researchgate.net Dental calculus, or tartar, forms through the mineralization of dental plaque, where calcium and phosphate ions from saliva deposit into the plaque matrix to form crystals of calcium phosphate (hydroxyapatite). nih.gov
Potassium pyrophosphate interrupts this process by sequestering calcium and magnesium ions present in saliva. atamanchemicals.comchemicalbook.com By binding to these divalent cations, it reduces their bioavailability, preventing them from incorporating into dental plaque and forming calculus crystals. researchgate.netsciencerepository.org This action helps to inhibit the formation of new supragingival calculus. nih.gov Furthermore, pyrophosphates can adsorb onto the surface of existing hydroxyapatite (B223615) crystals, inhibiting their further growth. nih.gov Some research also suggests that TKPP may weaken the cell walls of oral bacteria by complexing with calcium, potentially augmenting bacterial lysis. google.com
The efficacy of potassium pyrophosphate in anti-calculus treatments has been the subject of numerous clinical studies, with some yielding varied results. atamanchemicals.com Many studies have shown that pyrophosphates can significantly reduce the formation of new supragingival calculus. nih.gov The proposed mechanism is the binding of calcium and magnesium in saliva, which prevents these minerals from forming calculus. sciencerepository.org
However, the degree of efficacy can vary. A randomized, double-blind, placebo-controlled clinical trial assessing a pyrophosphate-based mouth rinse did not demonstrate a statistically significant anti-calculus effect compared to a placebo, nor did it show positive effects on saliva flow or composition. nih.gov Another study involving a rinse with tetrapotassium pyrophosphate and sodium tripolyphosphate also found no statistically significant differences in the reduction of calculus formation between the test and control groups after sixty days. sciencerepository.orgresearchgate.net
Conversely, a separate clinical trial on a pyrophosphate-containing toothpaste, while not finding a significant change in calculus deposition, did note a significant reduction in the plaque index between 4 and 12 weeks in the test group. nih.gov This suggests that while direct calculus inhibition may be variable, pyrophosphate-containing products can positively impact oral hygiene by affecting plaque. nih.gov The variability in study outcomes may be attributed to differences in formulation, study design, duration, and the specific population of calculus formers being studied. sciencerepository.orgmedpath.com Therefore, further research is indicated to fully elucidate the conditions under which potassium pyrophosphate is most effective as an anti-calculus agent. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Actomyosin |
| Calcium |
| Calcium phosphate |
| Disodium orthophosphate |
| Hydroxyapatite |
| Magnesium |
| Magnesium ammonium phosphate |
| Monosodium orthophosphate |
| Potassium pyrophosphate |
| Sodium acid pyrophosphate |
| Sodium polyphosphate |
| Sodium tripolyphosphate |
Analytical Chemistry Method Development
Potassium pyrophosphate (K₄P₂O₇) serves as a key compound in the development and refinement of analytical chemistry methods, primarily due to its properties as a chelating and buffering agent. atamanchemicals.comatamanchemicals.com Its application ranges from classical quantitative analysis to the fabrication of modern biosensors.
One of the fundamental applications of potassium pyrophosphate in analytical chemistry is in quantitative analysis through titration. A well-established method involves dissolving a sample of potassium pyrophosphate in water and adjusting the pH to exactly 3.8 using hydrochloric acid. fao.org Following this, a solution of zinc sulfate (B86663) is added, which reacts with the pyrophosphate. fao.org The liberated acid is then titrated with a standardized solution of sodium hydroxide (B78521) back to a pH of 3.8. fao.org This potentiometric titration method provides a reliable way to determine the purity and concentration of potassium pyrophosphate in a sample. fao.org The stability of its pH buffering capacity is crucial for maintaining the precise conditions required for such analytical procedures. atamanchemicals.comchemicalbook.com
In more advanced applications, potassium pyrophosphate is being explored in the development of novel biosensors. These sensors are critical for detecting specific ions and biomolecules with high sensitivity and selectivity. For instance, research into field-effect transistor (FET)-type biosensors for potassium ion detection utilizes potassium-selective membranes. mdpi.com While these specific sensors often use ionophores like valinomycin (B1682140) to achieve selectivity for potassium ions (K⁺), the broader field of electrochemical sensor development relies on stable electrolyte solutions and surface modifications where pyrophosphate chemistry can be relevant. mdpi.com Graphene-based Hall effect biosensors have also been developed for highly sensitive potassium ion detection, demonstrating the ongoing innovation in this area. researchgate.net Furthermore, the development of optical nanosensors for potassium ion detection represents another frontier, aiming for applications in monitoring biological fluids. acs.org The principles behind modifying sensor surfaces and ensuring stable operating conditions are areas where the chelating and buffering properties of compounds like potassium pyrophosphate are valuable.
| Parameter | Value/Description | Source |
| Titration Method | Potentiometric titration | fao.org |
| Initial pH Adjustment | 3.8 (with Hydrochloric acid) | fao.org |
| Reactant | Zinc sulfate solution | fao.org |
| Titrant | 0.1 N Sodium hydroxide | fao.org |
| Endpoint pH | 3.8 | fao.org |
Interdisciplinary Research Areas
The unique chemical properties of potassium pyrophosphate have established its role in a variety of interdisciplinary research fields, including materials science, agriculture, and environmental science. Its function as a chelating agent, dispersant, and electrolyte component makes it a versatile tool for innovation. atamanchemicals.com
Materials Science: In materials science, potassium pyrophosphate is utilized in the synthesis and fabrication of advanced materials. It is used to prepare electrolytic solutions for the fabrication of lithium-ion batteries and copper nanowire arrays. atamanchemicals.comatamanchemicals.comsigmaaldrich.com The pyrophosphate ion's ability to form stable complexes with metal ions is crucial in controlling the deposition and structure of these nanomaterials. atamanchemicals.comchemicalbook.com Research has also been conducted on its use in plasma electrolytic oxidation (PEO) to create corrosion-resistant coatings on magnesium alloys for biomedical implants. researchgate.net Furthermore, samarium-activated potassium magnesium pyrophosphate nanophosphors have been synthesized for potential use in white light-emitting diodes (LEDs) and solid-state lighting applications. researchgate.net
Agriculture: In the agricultural sector, potassium pyrophosphate is investigated as a source of phosphorus and potassium, two essential macronutrients for plant growth. crownchampion.com Studies have evaluated its agronomic effectiveness compared to traditional phosphate fertilizers, such as potassium dihydrogen phosphate, particularly in calcareous soils. iosrjournals.org Research findings from pot experiments and field trials on corn have shown that pyrophosphate can perform comparably or, in some cases, better in terms of dry matter yield. iosrjournals.org Its slower reaction rate with soil components compared to orthophosphate fertilizers is a subject of study, as it may lead to more sustained nutrient availability for crops. iosrjournals.org It can also be included as an adjuvant in herbicidal compositions, where it acts as both a plant nutrient and a surfactant to increase the herbicide's effectiveness. chemicalbook.com
Environmental and Industrial Applications: Potassium pyrophosphate's properties as a dispersant and chelating agent are valuable in environmental and industrial contexts. It is used in water treatment formulations and as a dispersant in water-based paints. atamanchemicals.comchemicalbook.comstppgroup.com Its ability to chelate with metal ions like Ca²⁺ and Mg²⁺ makes it an effective water softener, which improves the efficiency of detergents. chemicalbook.com This property also allows it to be used for the removal of ferric ions in water during dyeing processes, thereby enhancing the quality of the final product. atamanchemicals.com In the field of electroplating, it is a key component in non-cyanide plating solutions, offering a less toxic alternative to traditional cyanide-based electrolytes. atamanchemicals.comchemicalbook.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
